2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
153798-71-1 |
|---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.259 |
IUPAC Name |
2-(1-benzothiophen-4-yl)-1,3-dioxolane |
InChI |
InChI=1S/C11H10O2S/c1-2-9(11-12-5-6-13-11)8-4-7-14-10(8)3-1/h1-4,7,11H,5-6H2 |
InChI Key |
PNZIMWDDWJEFOH-UHFFFAOYSA-N |
SMILES |
C1COC(O1)C2=C3C=CSC3=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane, a heterocyclic compound of interest in synthetic organic chemistry. While primarily documented as a chemical intermediate, its structural components—the benzothiophene core and the dioxolane moiety—are present in numerous biologically active molecules. This document consolidates available physiochemical data, outlines a detailed synthetic protocol, and presents a logical workflow for its preparation. Due to the limited publicly available experimental data for this specific compound, this guide also includes predicted spectral characteristics based on analogous structures to aid in its identification and characterization.
Introduction
This compound (CAS No. 153798-71-1) is a benzothiophene derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development.[1] The benzothiophene scaffold is a prominent feature in a variety of pharmaceuticals, exhibiting a wide range of biological activities. The 1,3-dioxolane group typically serves as a protecting group for the aldehyde functionality of its precursor, benzo[b]thiophene-4-carbaldehyde, facilitating selective chemical transformations at other positions of the molecule.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes its basic properties and includes predicted spectral data based on the analysis of structurally related compounds.
| Property | Value | Reference |
| CAS Number | 153798-71-1 | [1] |
| Molecular Formula | C₁₁H₁₀O₂S | [2] |
| Molecular Weight | 206.26 g/mol | [2] |
| Predicted ¹H NMR | See Table 2 | N/A |
| Predicted ¹³C NMR | See Table 3 | N/A |
| Predicted IR Spectrum | See Table 4 | N/A |
| Predicted Mass Spectrum | See Table 5 | N/A |
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 1H | Aromatic H |
| ~7.60 | d | 1H | Aromatic H |
| ~7.40 | t | 1H | Aromatic H |
| ~7.35 | d | 1H | Aromatic H |
| ~7.25 | d | 1H | Aromatic H |
| ~6.10 | s | 1H | O-CH-O |
| ~4.10 | m | 4H | O-CH₂-CH₂-O |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~140 | Aromatic C |
| ~135 | Aromatic C |
| ~130 | Aromatic C |
| ~125 | Aromatic C |
| ~124 | Aromatic C |
| ~123 | Aromatic C |
| ~122 | Aromatic C |
| ~121 | Aromatic C |
| ~103 | O-CH-O |
| ~65 | O-CH₂-CH₂-O |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | m | Aromatic C-H stretch |
| 2950-2850 | m | Aliphatic C-H stretch |
| 1600-1450 | m-s | Aromatic C=C stretch |
| 1200-1000 | s | C-O stretch (acetal) |
Table 5: Predicted Mass Spectrum Fragments
| m/z | Interpretation |
| 206 | [M]⁺ |
| 161 | [M - C₂H₅O]⁺ |
| 133 | [M - C₂H₅O₂ - CO]⁺ |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on standard procedures for the formation of 1,3-dioxolanes from aldehydes, the following protocol is proposed. This method is adapted from the synthesis of the isomeric 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene.
Synthesis of this compound
Reaction:
References
An In-depth Technical Guide to the Structure Elucidation of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details the synthetic pathway, experimental protocols, and the analytical data essential for its characterization.
Chemical Structure and Properties
This compound is a derivative of benzo[b]thiophene, featuring a 1,3-dioxolane ring attached to the 4-position of the bicyclic aromatic system. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The 1,3-dioxolane group often acts as a protecting group for the aldehyde functionality of its precursor, benzo[b]thiophene-4-carbaldehyde.
| Identifier | Value |
| IUPAC Name | 2-(1-Benzothiophen-4-yl)-1,3-dioxolane |
| CAS Number | 153798-71-1 |
| Molecular Formula | C₁₁H₁₀O₂S |
| Molecular Weight | 206.26 g/mol |
| SMILES | C1(C2=C(C=CS3)C3=CC=C2)OCCO1 |
Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, benzo[b]thiophene-4-carbaldehyde, followed by the acetalization with ethylene glycol to yield the final product.
Synthesis of Benzo[b]thiophene-4-carbaldehyde
The preparation of benzo[b]thiophene-4-carbaldehyde can be accomplished through various synthetic routes. One common method involves the formylation of benzo[b]thiophene.
Experimental Protocol:
Logical Workflow for the Synthesis of Benzo[b]thiophene-4-carbaldehyde:
Caption: Synthesis of the aldehyde precursor.
Synthesis of this compound
The final step is the protection of the aldehyde group of benzo[b]thiophene-4-carbaldehyde as a cyclic acetal using ethylene glycol. This reaction is typically catalyzed by an acid.
Experimental Protocol:
A general and efficient method for the acetalization of aromatic aldehydes involves stirring the aldehyde with ethylene glycol in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid, in a suitable solvent like toluene or dichloromethane. The removal of water formed during the reaction, often by azeotropic distillation with a Dean-Stark apparatus, drives the equilibrium towards the formation of the dioxolane.
Reaction Scheme:
Caption: Acetalization reaction workflow.
Structure Elucidation
The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. Although specific experimental data for this particular isomer is not available in the searched literature, the following sections describe the expected data based on the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzo[b]thiophene ring system, the methine proton of the dioxolane ring, and the methylene protons of the dioxolane ring. The aromatic protons would appear as multiplets in the range of δ 7.0-8.0 ppm. The acetal proton (CH) should appear as a singlet at approximately δ 6.0-6.5 ppm. The four protons of the ethylene glycol moiety would likely appear as a multiplet around δ 4.0-4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all 11 carbon atoms in the molecule. The aromatic carbons of the benzo[b]thiophene core are expected in the δ 120-140 ppm region. The acetal carbon should resonate around δ 100-105 ppm, and the two equivalent carbons of the dioxolane ring are expected at approximately δ 65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the absence of a strong carbonyl (C=O) stretching band (which would be present in the starting material, benzo[b]thiophene-4-carbaldehyde, typically around 1680-1700 cm⁻¹). Key absorptions would include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching of the dioxolane ring (around 2850-3000 cm⁻¹). Strong C-O stretching bands characteristic of the acetal group are expected in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of 206.26. Fragmentation patterns would likely involve the loss of the dioxolane ring or parts of it.
Applications in Drug Development
Benzo[b]thiophene derivatives are known to exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. The title compound, by protecting the reactive aldehyde group, allows for selective modifications at other positions of the benzo[b]thiophene ring system. This strategy is crucial for the synthesis of complex molecules with potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antimicrobial agents. The ability to deprotect the aldehyde under mild acidic conditions provides a versatile route to further functionalization.
Conclusion
The structural elucidation of this compound is achieved through a logical synthetic pathway starting from benzo[b]thiophene and confirmed by a combination of spectroscopic methods. While specific, published experimental data for this exact isomer remains elusive in the conducted search, the provided information, based on established chemical principles and data for analogous compounds, serves as a robust guide for its synthesis and characterization in a research and development setting. This compound represents a valuable building block for the creation of novel and potentially bioactive molecules.
Physicochemical Properties of 2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[3][4] These derivatives have been extensively investigated and developed for various therapeutic applications, including as anti-cancer, anti-microbial, anti-inflammatory, and anti-diabetic agents.[3][4]
While detailed experimental data for this specific compound is sparse in the public domain, some predicted and basic physicochemical properties are available.
| Property | Value | Source |
| Molecular Formula | C11H10O2S | [2] |
| Molecular Weight | 206.26 g/mol | [2] |
| PSA (Polar Surface Area) | 46.70 Ų | [2] |
| LogP (octanol-water partition coefficient) | 2.94670 | [2] |
Brexpiprazole: A Case Study of a Benzo[b]thiophene-Containing Drug
Brexpiprazole is a second-generation antipsychotic drug approved for the treatment of schizophrenia.[5] Its chemical structure features a benzo[b]thiophene moiety linked to a piperazine core, which in turn is connected to a 7-butoxyquinolin-2(1H)-one fragment.
Quantitative Pharmacological Data for Brexpiprazole
The following table summarizes the receptor binding affinities (Ki) of brexpiprazole at various neurotransmitter receptors, which is crucial for understanding its mechanism of action and potential side-effect profile.
| Receptor | Ki (nM) |
| Dopamine D2 | 0.3 |
| Dopamine D3 | 1.1 |
| Serotonin 5-HT1A | 0.12 |
| Serotonin 5-HT2A | 0.47 |
| Serotonin 5-HT2B | 1.9 |
| Serotonin 5-HT7 | 3.7 |
| α1A-Adrenergic | 3.8 |
| α1B-Adrenergic | 0.17 |
| α2C-Adrenergic | 0.59 |
Data sourced from publicly available pharmacological databases and scientific literature.
Experimental Protocols: Synthesis of Brexpiprazole
A convergent and efficient synthesis of brexpiprazole has been reported, highlighting a novel palladium-mediated Buchwald-Hartwig amination.[5] The key steps are outlined below.
Step 1: Synthesis of Benzo[b]thiophen-4-ol triflate
-
Commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one is subjected to aromatization to yield benzo[b]thiophen-4-ol.
-
The resulting benzo[b]thiophen-4-ol is then converted to its triflate ester.
Step 2: Buchwald-Hartwig Amination
-
The benzo[b]thiophen-4-ol triflate is coupled with N-Boc-piperazine using a palladium catalyst and a suitable ligand.
-
This reaction is performed under an inert atmosphere in a suitable solvent, such as toluene or dioxane, with the addition of a base (e.g., sodium tert-butoxide).
-
The reaction mixture is heated to ensure completion.
-
Work-up and purification by column chromatography yield 1-(benzo[b]thiophen-4-yl)-N-Boc-piperazine.
Step 3: Deprotection
-
The N-Boc protecting group is removed from the piperazine nitrogen using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM).
-
The resulting salt is neutralized to give 1-(benzo[b]thiophen-4-yl)piperazine.
Step 4: Final C-N Bond Formation
-
The 1-(benzo[b]thiophen-4-yl)piperazine is reacted with 7-(4-chlorobutoxy)-1H-quinolin-2-one in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., sodium iodide) in a polar aprotic solvent like dimethylformamide (DMF).
-
The reaction mixture is heated to drive the nucleophilic substitution to completion.
-
Purification of the crude product affords brexpiprazole.
Visualizing the Synthetic Workflow of Brexpiprazole
The following diagram illustrates the key steps in the convergent synthesis of brexpiprazole.
Caption: Convergent synthetic workflow for brexpiprazole.
Signaling Pathways Modulated by Brexpiprazole
Brexpiprazole's therapeutic effects are believed to be mediated through its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and its antagonism at serotonin 5-HT2A receptors. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for brexpiprazole.
References
Spectroscopic Analysis of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: A thorough search of publicly available scientific literature and chemical databases has revealed no specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) or detailed synthetic protocols for the target compound, 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane (CAS No. 153798-71-1) . This document, therefore, provides a generalized technical guide based on standard analytical methodologies for the characterization of novel heterocyclic compounds of this nature. The experimental protocols and expected data are based on established practices in organic chemistry.
Introduction
This compound is a heterocyclic compound featuring a benzo[b]thiophene core linked to a 1,3-dioxolane ring. The dioxolane group typically serves as a protecting group for a carbonyl functional group (an aldehyde in this case, at the 4-position of the benzothiophene ring). Characterization of such a molecule is fundamental to confirm its structure and purity after synthesis. This is achieved through a combination of spectroscopic techniques that probe the molecular structure at different levels. The typical workflow involves synthesis, purification, and subsequent structural elucidation using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected Spectroscopic Data
While specific data is unavailable, one can predict the general features expected in the spectra of this compound based on its constituent functional groups.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Dioxolane CH | ~6.0 - 6.5 | Singlet (s) | Acetal proton, typically deshielded. |
| Dioxolane CH₂ | ~3.9 - 4.2 | Multiplet (m) | The four protons of the ethylene glycol unit may appear as a complex multiplet. |
| Benzo[b]thiophene aromatic CH | ~7.0 - 8.0 | Multiplets (m) | Aromatic protons on the benzothiophene ring system. The specific coupling patterns would elucidate the substitution. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbons | Predicted Chemical Shift (δ, ppm) | Notes |
| Dioxolane CH (acetal) | ~100 - 110 | Acetal carbon, a key indicator of the dioxolane group. |
| Dioxolane CH₂ | ~65 - 75 | Carbon atoms of the ethylene glycol unit. |
| Benzo[b]thiophene aromatic C | ~120 - 145 | Aromatic carbons of the fused ring system. Quaternary carbons will have lower intensity. |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Expected Data | Interpretation |
| IR Spectroscopy | ~3100-3000 cm⁻¹ (C-H aromatic stretch)~2900-2800 cm⁻¹ (C-H aliphatic stretch)~1600-1450 cm⁻¹ (C=C aromatic stretch)~1200-1000 cm⁻¹ (C-O stretch, strong) | The strong C-O stretching band is characteristic of the acetal group in the dioxolane ring. The absence of a strong C=O band around 1700 cm⁻¹ would confirm the successful protection of the aldehyde. |
| Mass Spectrometry | Molecular Ion (M⁺) peak at m/z = 206 | Corresponds to the molecular weight of C₁₁H₁₀O₂S. High-resolution mass spectrometry would provide the exact mass. Common fragmentation patterns may include the loss of the dioxolane ring or parts of it. |
Generalized Experimental Protocols
The following are standard procedures for obtaining spectroscopic data for novel organic compounds.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is then transferred to an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to singlets for each unique carbon atom. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques such as COSY and HSQC can be used to determine connectivity between protons and carbons.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal. The spectrum is then recorded. This is a common and simple method for obtaining an IR spectrum.
-
Sample Preparation (KBr Pellet - for solids): A few milligrams of the solid sample are ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent disk using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the final spectrum, typically in the range of 4000-400 cm⁻¹.[1]
3.3 Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. For a compound of this nature, Electrospray Ionization (ESI) or Electron Impact (EI) would be suitable.[2][3]
-
Data Acquisition: The sample solution is introduced into the ion source. In ESI, the sample is nebulized and ionized to form molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). In EI, the sample is vaporized and bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.[2][4]
Visualization of the Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a new organic compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
The structural confirmation of this compound relies on a suite of standard spectroscopic techniques. While specific experimental data for this compound is not currently available in the public domain, the generalized protocols and expected spectral features outlined in this guide provide a solid framework for its characterization. Researchers aiming to synthesize and characterize this molecule would follow these established analytical workflows to ensure the identity and purity of the final product.
References
Analysis of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane: A Guide to its ¹H and ¹³C NMR Spectra
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane. The interpretation of NMR data is fundamental for the structural elucidation and purity assessment of this compound, which holds potential significance in medicinal chemistry and materials science. This document outlines the expected spectral features based on the analysis of its constituent chemical moieties, benzo[b]thiophene and 1,3-dioxolane, and offers a standardized experimental protocol for acquiring high-quality NMR data.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of publicly available, experimentally verified ¹H and ¹³C NMR data specifically for this compound in the searched literature, this guide presents predicted chemical shifts and coupling constants. These predictions are derived from established NMR principles and spectral data of analogous structures. The tables below summarize the anticipated quantitative data for easy reference and comparison.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 6.2 - 6.4 | s | - | 1H |
| H-5', H-6' | ~ 4.0 - 4.2 | m | - | 4H |
| H-3 | ~ 7.5 - 7.6 | d | ~ 5.5 | 1H |
| H-2 | ~ 7.4 - 7.5 | d | ~ 5.5 | 1H |
| H-5 | ~ 7.8 - 7.9 | d | ~ 8.0 | 1H |
| H-6 | ~ 7.3 - 7.4 | t | ~ 7.5 | 1H |
| H-7 | ~ 7.9 - 8.0 | d | ~ 8.0 | 1H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~ 102 - 104 |
| C-5', C-6' | ~ 65 - 67 |
| C-2 | ~ 123 - 125 |
| C-3 | ~ 125 - 127 |
| C-3a | ~ 138 - 140 |
| C-4 | ~ 135 - 137 |
| C-5 | ~ 124 - 126 |
| C-6 | ~ 123 - 125 |
| C-7 | ~ 122 - 124 |
| C-7a | ~ 140 - 142 |
Experimental Protocols
To obtain high-resolution ¹H and ¹³C NMR spectra, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30 or similar).
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar).
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Structural Elucidation through NMR Data
The following diagram illustrates the logical workflow for assigning the NMR signals to the corresponding atoms in the this compound molecule.
Caption: Workflow for NMR-based structural elucidation.
Signaling Pathways and Logical Relationships
The connectivity and through-space relationships between different parts of the molecule can be further investigated using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). The following diagram illustrates the expected correlations.
Caption: Expected 2D NMR correlations for the molecule.
This guide provides a foundational framework for the NMR analysis of this compound. Experimental verification of the predicted data is crucial for definitive structural confirmation. The provided protocols and interpretative workflows are intended to assist researchers in obtaining and analyzing high-quality NMR data for this and related compounds.
Mass Spectrometry Fragmentation of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane: A Theoretical In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a theoretical examination of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane. Due to the absence of publicly available experimental mass spectral data for this specific compound, this document outlines a plausible fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of its constituent benzo[b]thiophene and 1,3-dioxolane moieties. The information presented herein is intended to serve as a predictive guide for researchers and scientists engaged in the analysis and characterization of this and structurally related molecules. All quantitative data and fragmentation pathways are theoretical predictions and should be confirmed by experimental analysis.
Introduction
This compound is a heterocyclic compound incorporating both a benzo[b]thiophene and a 1,3-dioxolane ring system. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its identification and structural elucidation in various research and development settings, including drug discovery and materials science. This guide proposes a theoretical fragmentation pattern to aid in the interpretation of mass spectral data.
Theoretical Mass Spectrometry and Fragmentation
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation. The fragmentation pathways are dictated by the relative stabilities of the resulting radical and cationic species.
For this compound, ionization is anticipated to occur via the removal of an electron from either the sulfur atom of the benzo[b]thiophene ring or one of the oxygen atoms in the 1,3-dioxolane ring, both of which possess non-bonding electrons. The stable aromatic system of the benzo[b]thiophene moiety suggests that the molecular ion is likely to be relatively stable and thus observable in the mass spectrum.
Proposed Fragmentation Pathway
The proposed fragmentation of this compound is initiated by the formation of the molecular ion. Subsequent fragmentation events are expected to involve cleavages within the 1,3-dioxolane ring and the bond connecting it to the benzo[b]thiophene system.
A key fragmentation route for 1,3-dioxolanes involves the cleavage of the C-O bonds and the C-C bond of the ethylene glycol bridge. For 2-aryl-1,3-dioxolanes, a characteristic fragmentation is the formation of the arylcarboxonium ion.
The following diagram illustrates the proposed primary fragmentation pathway:
Caption: Proposed primary fragmentation pathway of this compound.
Tabulated Summary of Proposed Fragment Ions
The following table summarizes the theoretically derived major fragment ions, their proposed structures, and their mass-to-charge ratios (m/z). The relative abundances are speculative and would need to be determined experimentally.
| Proposed Fragment Ion | Structure | m/z (Theoretical) | Proposed Fragmentation Step |
| Molecular Ion | [C₁₁H₁₀O₂S]•+ | 206 | Ionization of the parent molecule |
| [M-H]+ | [C₁₁H₉O₂S]+ | 205 | Loss of a hydrogen radical |
| Benzo[b]thiophen-4-carbaldehyde radical cation | [C₉H₆OS]•+ | 162 | Loss of an ethylene oxide molecule from the dioxolane ring |
| Benzo[b]thienyl cation | [C₈H₅S]+ | 133 | Loss of a formyl radical from the aldehyde fragment |
Detailed Methodologies for Key Experiments (Hypothetical)
As no experimental data was found, this section provides a standard protocol for acquiring the mass spectrum of this compound.
5.1. Sample Preparation
A solution of this compound (approximately 1 mg/mL) would be prepared in a volatile organic solvent such as methanol or dichloromethane.
5.2. Mass Spectrometry Analysis
-
Instrument: A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Inlet System: A direct insertion probe or a gas chromatograph for sample introduction.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 40-400.
5.3. Data Analysis
The resulting mass spectrum would be analyzed to identify the molecular ion peak and the major fragment ions. The elemental composition of the ions would be determined from their accurate mass measurements.
Logical Workflow for Fragmentation Analysis
The logical process for analyzing the fragmentation pattern is outlined in the following diagram:
Caption: Logical workflow for the analysis of a mass spectrum.
Conclusion
This guide has presented a theoretical framework for the mass spectrometric fragmentation of this compound. The proposed pathways are based on established chemical principles and are intended to assist researchers in the interpretation of experimental data. It is imperative that these theoretical predictions are validated through experimental analysis. The provided hypothetical experimental protocol and logical workflow offer a starting point for such an investigation.
The Enduring Scaffold: An In-depth Technical Guide to the Chemistry of Benzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of numerous therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of benzo[b]thiophene derivatives, with a focus on their applications in drug discovery and development. Detailed experimental protocols for key synthetic transformations and quantitative data on the biological activity of selected derivatives are presented to facilitate further research and application.
Core Chemistry: Synthesis and Reactivity
The benzo[b]thiophene skeleton can be constructed through various synthetic strategies, broadly categorized into cyclization reactions forming the thiophene ring onto a benzene precursor, or vice versa.
Key Synthetic Methodologies
Classical and modern synthetic methods provide access to a diverse range of substituted benzo[b]thiophenes. Common strategies include the reaction of a substituted thiophenol with an α-halo-ketone or -acid, followed by cyclization, and transition metal-catalyzed reactions that have gained prominence for their efficiency and functional group tolerance.[1]
Table 1: Comparison of Selected Synthetic Methods for Benzo[b]thiophene Core Formation
| Method | Key Reagents/Catalysts | Typical Yields (%) | Advantages | Disadvantages |
| Fiesselmann Thiophene Synthesis | Thiophenol derivatives, β-ketoesters, acid/base catalyst | 60-80 | Good for polysubstituted thiophenes | Requires specific starting materials |
| Palladium-Catalyzed Annulation | o-alkynylthioanisoles, Pd catalyst (e.g., PdI₂) | 55-98 | High efficiency, good functional group tolerance[2] | Catalyst cost and sensitivity |
| Radical-Promoted Cyclization | 1-(2-mercaptophenyl)-2-yn-1-ols, Radical initiator (e.g., AIBN) | 49-98 | Access to different substitution patterns[2] | Potential for side reactions |
| Gewald Aminothiophene Synthesis | α-cyanoesters, ketones/aldehydes, elemental sulfur, base | 70-90 | One-pot, multicomponent reaction | Limited to 2-aminothiophene derivatives |
Reactivity of the Benzo[b]thiophene Core
The benzo[b]thiophene ring system is aromatic and undergoes electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the fused benzene ring and any existing substituents. The electron-rich thiophene moiety generally directs electrophilic attack to the 2- and 3-positions.
Experimental Protocols
Detailed methodologies for the synthesis of key benzo[b]thiophene-containing active pharmaceutical ingredients (APIs) are provided below.
Synthesis of Raloxifene
Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. A common synthetic route involves a Friedel-Crafts acylation as a key step.[3]
Experimental Protocol: Synthesis of Raloxifene Hydrochloride [3]
-
Step 1: Preparation of 4-[2-(Piperidinyl)ethoxy]benzoyl chloride hydrochloride. 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride (55 g) is suspended in dichloromethane (200 mL), and thionyl chloride (56 g) is added under a nitrogen atmosphere at 25-35 °C. The mixture is heated to 40 °C for 3 hours. After the reaction is complete, the solvent is evaporated under vacuum.
-
Step 2: Friedel-Crafts Acylation. The residue from Step 1 is dissolved in dichloromethane (250 mL). To this solution, 6-methylsulfonyloxy-2-[4-(methylsulfonyloxy)phenyl]benzothiophene (50 g) is added, followed by the portion-wise addition of aluminum chloride (137.5 g) at 10-15 °C. The reaction is maintained for 4 hours at 25-35 °C and then quenched with water at 0-5 °C. The organic layer is separated, washed, and concentrated to yield the acylated intermediate.
-
Step 3: Deprotection and Salt Formation. The intermediate from Step 2 is deprotected using a suitable method (e.g., hydrolysis in aqueous media). The resulting raloxifene free base is then dissolved in a mixture of methanol (340 mL) and water (68 mL) and heated to 70 °C. The pH is adjusted to 2 with aqueous hydrochloric acid. The solution is cooled to 0-5 °C to precipitate raloxifene hydrochloride, which is then filtered, washed, and dried. Yield: 34 g (88%).[3]
Synthesis of Zileuton
Zileuton is a 5-lipoxygenase inhibitor used for the management of asthma. Its synthesis involves the formation of a hydroxyurea moiety on a benzo[b]thiophene scaffold.
Experimental Protocol: Synthesis of Zileuton [4]
-
Step 1: Preparation of 1-(Benzo[b]thiophen-2-yl)ethan-1-ol. This intermediate can be prepared by the reduction of 2-acetylbenzo[b]thiophene.
-
Step 2: Formation of the Hydroxyurea. A solution of hydroxyurea (1.5 mmol) in water (7 mL) is added to a solution of a suitable 1-(benzo[b]thiophen-2-yl)ethyl precursor (e.g., an activated ester or alcohol, 1.0 mmol) in THF (10 mL). Concentrated HCl (30 mmol) is then added, and the reaction mixture is warmed to 50 °C for 2 hours. The mixture is then concentrated under reduced pressure, and the resulting solid is triturated and filtered to yield zileuton.[4]
Synthesis of Sertaconazole
Sertaconazole is an antifungal medication of the imidazole class. Its synthesis involves the coupling of a substituted imidazole derivative with a chloromethylated benzothiophene.
Experimental Protocol: Synthesis of Sertaconazole Nitrate
-
Step 1: Preparation of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol. This intermediate is prepared from 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one and imidazole.
-
Step 2: Coupling Reaction. To a solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol (0.2 mol) and 3-(bromomethyl)-7-chlorobenzo[b]thiophene (0.2 mol) in toluene (240 mL) and water (80 mL), sodium hydroxide (12 g) and a phase-transfer catalyst (e.g., 50% tetrabutylammonium chloride aqueous solution, 16 mL) are added. The mixture is heated to 80 °C and stirred for 4 hours.
-
Step 3: Workup and Salt Formation. After cooling, water (80 mL) is added, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated. The residue is dissolved in a suitable solvent, and concentrated nitric acid (12 mL) is added with stirring to precipitate sertaconazole nitrate. The solid is filtered and recrystallized from 95% ethanol.
Quantitative Biological Activity Data
The benzo[b]thiophene scaffold is a versatile platform for the development of a wide range of therapeutic agents. The following tables summarize some of the reported biological activities of various derivatives.
Table 2: Anticancer Activity of Selected Benzo[b]thiophene Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-hydroxybenzothiophene hydrazide (16b) | U87MG (Glioblastoma) | 7.2 | |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | MDA-MB-231 (Breast) | Not specified as IC₅₀, but showed significant inhibition of proliferation | |
| Tetrahydrobenzo[b]thiophene derivative (27) | HEPG-2 (Hepatocellular carcinoma) | 8.48 ± 0.9 | |
| Tetrahydrobenzo[b]thiophene derivative (27) | HCT-116 (Colorectal carcinoma) | 14.52 ± 2.5 | |
| Tetrahydrobenzo[b]thiophene derivative (27) | MCF-7 (Breast) | 9.78 ± 1.2 |
Table 3: Antimicrobial Activity of Selected Benzo[b]thiophene Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzo[b]thiophene Acylhydrazone (I.i) | S. aureus (MRSA) | 8 | [5] |
| Benzo[b]thiophene Acylhydrazone (I.k) | S. aureus (MRSA) | 8 | [5] |
| Sertaconazole | Trichophyton rubrum | <0.12-0.5 | |
| Sertaconazole | Candida albicans | 0.03-4 |
Spectroscopic Data of Benzo[b]thiophene
Spectroscopic techniques are crucial for the characterization of benzo[b]thiophene derivatives. Below are typical spectroscopic data for the parent benzo[b]thiophene.
Table 4: Spectroscopic Data for Benzo[b]thiophene
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.88 (d, 1H), 7.83 (d, 1H), 7.44 (t, 1H), 7.36 (m, 3H) | [6] |
| ¹³C NMR (CDCl₃) | δ (ppm): 140.3, 136.9, 133.6, 133.2, 127.3, 125.5, 124.4, 122.5 | [7] |
| Mass Spectrum (MS) | m/z: 134 (M⁺) | |
| Infrared (IR) | ν (cm⁻¹): 3100 (C-H aromatic), 1580, 1450, 1420 (C=C aromatic) |
Signaling Pathways and Experimental Workflows
The biological effects of benzo[b]thiophene derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions and a typical experimental workflow.
Signaling Pathway of Zileuton
References
- 1. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. heteroletters.org [heteroletters.org]
- 4. iris.unito.it [iris.unito.it]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thianaphthene(95-15-8) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
Unveiling the Therapeutic Potential of Substituted Benzo[b]thiophenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The versatility of this core allows for substitutions at various positions, leading to a diverse library of compounds with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the prominent biological activities of substituted benzo[b]thiophenes, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.
Anticancer Activities of Substituted Benzo[b]thiophenes
Substituted benzo[b]thiophenes have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines. Their mechanisms of action are multifaceted, targeting key cellular processes involved in cancer progression, including cell cycle regulation, signal transduction, and programmed cell death.
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activities of representative substituted benzo[b]thiophene derivatives, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1a | 2-aryl-3-aroyl | Leukemia (CCRF-CEM) | 0.08 | [1] |
| 1b | 2-aryl-3-aroyl | Leukemia (HL-60(TB)) | 0.09 | [1] |
| 2a | 2-(3,4,5-trimethoxyphenyl)acrylonitrile | Prostate (PC-3) | 0.02 µM | [2] |
| 2b | 2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia (K-562) | 0.01 µM | [2] |
| 3a | 4,5,6,7-tetrahydrobenzo[b]thiophene | Lung (H460) | 7.7 | [1] |
| 3b | 4,5,6,7-tetrahydrobenzo[b]thiophene | Lung (A549) | 18.9 | [1] |
| 4a | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | Breast (MDA-MB-231) | Not specified | [3] |
| 5a | Benzo[b]thiophene 1,1-dioxide | Colon (HCT-116) | 1.50 | [4] |
| 5b | Benzo[b]thiophene 1,1-dioxide | Breast (MCF-7) | 2.08 | [4] |
Mechanisms of Anticancer Action
Substituted benzo[b]thiophenes exert their anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Several benzo[b]thiophene derivatives, particularly those with a 2-aroyl or 2-aryl substitution, have been shown to inhibit the polymerization of tubulin.[2][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
-
RhoA/ROCK Pathway Inhibition: Certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been identified as inhibitors of the RhoA/ROCK signaling pathway.[3][7] This pathway is crucial for cell migration, invasion, and proliferation, making its inhibition a promising strategy for cancer therapy.
-
STAT3 Signaling Pathway Inhibition: Benzo[b]thiophene 1,1-dioxide derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in many cancers and plays a key role in tumor cell survival, proliferation, and angiogenesis.[8]
-
Ferroptosis Induction: Emerging research indicates that some benzo[b]thiophene analogues can induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[9][10]
Signaling Pathway Diagrams
Antimicrobial Activities of Substituted Benzo[b]thiophenes
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Substituted benzo[b]thiophenes have shown promising activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activities of representative substituted benzo[b]thiophene derivatives, with data presented as MIC (Minimum Inhibitory Concentration) values.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 6a | 3-halobenzo[b]thiophene | Bacillus cereus | 128 | [11] |
| 6b | 3-halobenzo[b]thiophene | Candida albicans | 128 | [11] |
| 7a | Cyclohexanol-substituted 3-chloro | Staphylococcus aureus | 16 | [12] |
| 7b | Cyclohexanol-substituted 3-bromo | Staphylococcus aureus | 16 | [12] |
| 8a | Benzo[b]thiophene acylhydrazone | Staphylococcus aureus ATCC 29213 | ≥128 | [13] |
| 8b | 6-chloro-N'-(pyridin-2-ylmethylene) | Staphylococcus aureus ATCC 29213 | 4 | [13] |
| 9a | Benzonaptho substituted | Klebsiella pneumoniae | 20 | [14] |
| 9b | Tolyl substituted | Klebsiella pneumoniae | 10-20 | [14] |
Anti-inflammatory Activities of Substituted Benzo[b]thiophenes
Chronic inflammation is implicated in the pathogenesis of numerous diseases. Certain substituted benzo[b]thiophenes have been investigated for their potential to modulate inflammatory pathways.
Quantitative Anti-inflammatory Data
The following table summarizes the in vitro anti-inflammatory activities of representative substituted benzo[b]thiophene derivatives, with data presented as IC50 values for the inhibition of cyclooxygenase (COX) enzymes.
| Compound ID | Substitution Pattern | Target | IC50 (µM) | Reference |
| 10a | 2-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene | COX-2 | 0.31-1.40 | [15] |
| 11a | 4,5,6,7-tetrahydrobenzothiophene | Not specified | 121 | [16] |
| 11b | 4,5,6,7-tetrahydrobenzothiophene | Not specified | 396 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis and Biological Evaluation Workflow
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
Disclaimer: This document is a technical guide compiled from available safety data on related compounds and general laboratory safety protocols. No specific safety data for 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane has been found. This guide is intended for use by qualified researchers and scientists. All users should conduct their own risk assessments before handling this compound.
Introduction
This compound is a heterocyclic compound of interest in research and drug development. Due to the limited availability of specific safety and toxicological data for this exact molecule, this guide provides a comprehensive overview of its potential hazards based on the known properties of its core chemical structures: benzo[b]thiophene and 1,3-dioxolane. This document outlines recommended handling procedures, personal protective equipment (PPE), and emergency protocols to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
The hazard profile of this compound is inferred from its constituent moieties.
-
Benzo[b]thiophene Moiety: Benzo[b]thiophene is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Some thiophene derivatives are known to form reactive metabolites that can lead to toxicity.[2]
-
1,3-Dioxolane Moiety: 1,3-Dioxolane is a highly flammable liquid and vapor that can cause serious eye irritation.[3][4][5] It may also damage fertility or the unborn child.[3][4]
Based on this information, this compound should be treated as a substance with the following potential hazards:
-
Harmful if swallowed.
-
May cause serious eye irritation.
-
May be flammable.
-
Potential reproductive toxicity.
-
Toxic to aquatic life.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][5] |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapour[3][5] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[3][4] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |
Physical and Chemical Properties
| Property | Benzo[b]thiophene | 1,3-Dioxolane |
| Molecular Formula | C₈H₆S[6] | C₃H₆O₂[7] |
| Molecular Weight | 134.20 g/mol [6] | 74.08 g/mol [7] |
| Appearance | White solid[6] | Clear, colorless liquid[8] |
| Boiling Point | 221 °C[6] | 75 °C[7] |
| Melting Point | 32 °C[6] | -95 °C[7] |
| Flash Point | 110 °C[6] | -6 °C (approx.) |
| Density | 1.15 g/cm³[6] | 1.06 g/cm³[7] |
Experimental Protocols: Safe Handling and Storage
Given the inferred hazards, stringent safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of necessary PPE should be conducted before handling this chemical.[9][10]
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[5][10]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or suit.[10]
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood.[9][11]
Handling Procedures
-
Work should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[11]
-
Avoid direct contact with the substance. Use tools like spatulas or tongs for handling.[9]
-
Keep away from heat, sparks, and open flames, as the 1,3-dioxolane component is flammable.[4][5]
-
Ground and bond containers when transferring material to prevent static discharge.[4][5]
-
Wash hands thoroughly after handling.[12]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][13]
-
Store away from incompatible materials such as strong oxidizing agents.[1][14]
-
The storage area should be a designated flammables cabinet if the compound is determined to be flammable.[15]
Emergency Procedures
Spill Response
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Prevent entry into the area.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][14]
Visualized Workflows and Relationships
General Laboratory Handling Workflow
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Benzothiophene - Wikipedia [en.wikipedia.org]
- 7. Dioxolane - Wikipedia [en.wikipedia.org]
- 8. nj.gov [nj.gov]
- 9. researchchemshub.com [researchchemshub.com]
- 10. globalchemlab.org [globalchemlab.org]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. file.chemscene.com [file.chemscene.com]
- 14. fishersci.com [fishersci.com]
- 15. globalresearchchem.com [globalresearchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis involves the protection of the aldehyde functional group of benzo[b]thiophene-4-carbaldehyde as a cyclic acetal using ethylene glycol. This procedure is a standard acid-catalyzed acetalization reaction, which is a common strategy in multi-step organic synthesis to prevent the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. The protocol described is adapted from a known procedure for a similar isomer and is expected to proceed with comparable efficiency.[1]
Introduction
Benzo[b]thiophene derivatives are a significant class of heterocyclic compounds that are found in the core structure of numerous pharmaceuticals and functional organic materials. The aldehyde group at the 4-position of the benzo[b]thiophene scaffold is a versatile handle for further chemical transformations. Protecting this aldehyde as a 1,3-dioxolane is a crucial step in many synthetic routes, allowing for selective reactions at other positions of the benzo[b]thiophene ring. The following protocol details the synthesis of this compound from benzo[b]thiophene-4-carbaldehyde.
Reaction Scheme
The synthesis proceeds via the acid-catalyzed reaction of benzo[b]thiophene-4-carbaldehyde with ethylene glycol to form the corresponding 1,3-dioxolane. The reaction is driven to completion by the removal of water using a Dean-Stark apparatus.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the synthesis of the isomeric compound, 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Benzo[b]thiophene-4-carbaldehyde | 162.21 | 16.2 g | 0.1 mol | Starting material (CAS: 10133-25-2)[2] |
| Ethylene Glycol | 62.07 | 20 mL | ~0.36 mol | Reagent and solvent |
| p-Toluenesulfonic acid monohydrate | 190.22 | 1.0 g | 5.2 mmol | Catalyst |
| Toluene | 92.14 | 300 mL | - | Solvent |
| Saturated Sodium Carbonate (Na₂CO₃) solution | - | As needed | - | For workup |
| Ethyl Acetate | 88.11 | As needed | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | As needed | - | Drying agent |
Equipment:
-
Round-bottom flask (500 mL)
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add benzo[b]thiophene-4-carbaldehyde (16.2 g, 0.1 mol), toluene (300 mL), ethylene glycol (20 mL), and p-toluenesulfonic acid (1.0 g).
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a condenser on top of the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap, thereby removing water from the reaction and driving the equilibrium towards the product.
-
Reaction Monitoring: Continue the reflux for approximately 6 hours, or until no more water is collected in the Dean-Stark trap. The progress of the reaction can also be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the organic layer into a separatory funnel and wash it with a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the p-toluenesulfonic acid catalyst.
-
Separate the aqueous layer and extract it twice with ethyl acetate.
-
Combine all the organic extracts.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the resulting crude residue by vacuum distillation to yield the final product, this compound. A similar compound was distilled at 149-153 °C at 0.3 mm Hg.[1] The expected yield is approximately 79%.[1]
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Data Summary
The following table summarizes the quantitative data for the synthesis, based on the reported procedure for the 5-yl isomer.[1]
| Parameter | Value |
| Starting Material | Benzo[b]thiophene-4-carbaldehyde |
| Product | This compound |
| Reaction Type | Acetalization |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Reaction Time | 6 hours |
| Reaction Temperature | Reflux (~111 °C) |
| Purification Method | Vacuum Distillation |
| Expected Yield | ~79% |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toluene is flammable and toxic; handle with care.
-
p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.
References
Lab-Scale Preparation of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane, a key intermediate in organic synthesis and drug development. The synthesis is presented as a two-step process commencing with the formylation of 4-bromobenzo[b]thiophene to yield benzo[b]thiophene-4-carbaldehyde, followed by the protection of the aldehyde functional group as a 1,3-dioxolane.
Experimental Overview
The overall synthetic strategy involves two key transformations:
-
Step 1: Synthesis of Benzo[b]thiophene-4-carbaldehyde: This step is achieved through a lithium-halogen exchange reaction on the commercially available 4-bromobenzo[b]thiophene, followed by formylation using N,N-dimethylformamide (DMF). This method is a reliable approach for the introduction of an aldehyde group onto an aromatic ring.
-
Step 2: Synthesis of this compound: The aldehyde synthesized in the first step is then protected as a cyclic acetal using ethylene glycol in the presence of an acid catalyst. This reaction is a standard and high-yielding method for the protection of aldehydes.
Data Presentation
Table 1: Reactants and Stoichiometry for the Synthesis of Benzo[b]thiophene-4-carbaldehyde
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles | Equivalents | Volume/Mass |
| 4-Bromobenzo[b]thiophene | 213.09 | - | 0.023 | 1.0 | 5.0 g |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.68 | 0.025 | 1.1 | 10.0 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 0.046 | 2.0 | 3.4 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | - | - | 100 mL |
Table 2: Product Characterization for Benzo[b]thiophene-4-carbaldehyde
| Property | Value |
| Molecular Formula | C₉H₆OS |
| Molar Mass | 162.21 g/mol |
| Appearance | Expected to be a solid |
| Yield | Not reported in literature |
| Melting Point | Not reported in literature |
| ¹H NMR (CDCl₃, estimated) | δ 10.1 (s, 1H, CHO), 8.0-7.4 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃, estimated) | δ 192 (C=O), 145-120 (Ar-C) |
| Mass Spectrum (m/z) | Expected [M]⁺ at 162 |
Table 3: Reactants and Stoichiometry for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Moles | Equivalents | Volume/Mass |
| Benzo[b]thiophene-4-carbaldehyde | 162.21 | - | 0.018 | 1.0 | 3.0 g |
| Ethylene Glycol | 62.07 | 1.113 | 0.036 | 2.0 | 2.0 mL |
| p-Toluenesulfonic acid monohydrate | 190.22 | - | 0.0009 | 0.05 | 170 mg |
| Toluene | 92.14 | 0.867 | - | - | 100 mL |
Table 4: Product Characterization for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₂S |
| Molar Mass | 206.26 g/mol |
| Appearance | Not reported in literature |
| Yield | Not reported in literature |
| Melting Point | Not reported in literature |
| ¹H NMR (CDCl₃, estimated) | δ 7.9-7.3 (m, 5H, Ar-H), 6.1 (s, 1H, O-CH-O), 4.2-4.0 (m, 4H, O-CH₂-CH₂-O) |
| ¹³C NMR (CDCl₃, estimated) | δ 140-120 (Ar-C), 103 (O-CH-O), 65 (O-CH₂) |
| Mass Spectrum (m/z) | Expected [M]⁺ at 206 |
Experimental Protocols
Step 1: Synthesis of Benzo[b]thiophene-4-carbaldehyde
Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere. Anhydrous solvents are essential for the success of this reaction.
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add 4-bromobenzo[b]thiophene (5.0 g, 0.023 mol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (2.5 M solution in hexanes, 10.0 mL, 0.025 mol) dropwise to the stirred solution over 20 minutes, maintaining the temperature below -70 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3.4 mL, 0.046 mol) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to warm to room temperature overnight. Quench the reaction by the slow addition of 2 M hydrochloric acid (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford benzo[b]thiophene-4-carbaldehyde.
Step 2: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add benzo[b]thiophene-4-carbaldehyde (3.0 g, 0.018 mol), toluene (100 mL), ethylene glycol (2.0 mL, 0.036 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (170 mg, 0.0009 mol).
-
Azeotropic Water Removal: Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-4 hours).
-
Cooling and Washing: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Application Notes and Protocols: Acetal Protection of Benzo[b]thiophene-4-carbaldehyde using Ethylene Glycol
Introduction
The protection of carbonyl groups is a fundamental and frequently employed strategy in multi-step organic synthesis. Acetal formation is a robust and reliable method for the protection of aldehydes and ketones, rendering them inert to a variety of nucleophilic and basic reagents.[1][2] This application note provides a detailed protocol for the acetal protection of benzo[b]thiophene-4-carbaldehyde using ethylene glycol to form 2-(benzo[b]thiophen-4-yl)-1,3-dioxolane. This transformation is particularly useful in drug development and medicinal chemistry, where the benzo[b]thiophene scaffold is a key structural motif in numerous biologically active compounds. The formed 1,3-dioxolane is stable under neutral and basic conditions and can be readily deprotected under acidic conditions to regenerate the aldehyde.[3]
Reaction Principle
The reaction proceeds via an acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl carbon of benzo[b]thiophene-4-carbaldehyde. The acid catalyst, typically a sulfonic acid such as p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. Two molecules of the alcohol (in this case, the two hydroxyl groups of ethylene glycol) then add to the carbonyl carbon, and a molecule of water is eliminated. To drive the equilibrium towards the formation of the acetal, the water produced during the reaction is continuously removed, commonly through azeotropic distillation using a Dean-Stark apparatus.[1][2]
Quantitative Data Summary
| Parameter | Value/Condition | Notes |
| Substrate | Benzo[b]thiophene-4-carbaldehyde | 1.0 equivalent |
| Protecting Agent | Ethylene glycol | 1.1 - 2.0 equivalents |
| Catalyst | p-Toluenesulfonic acid (TsOH) monohydrate | 0.01 - 0.1 equivalents |
| Solvent | Toluene or Benzene | Sufficient to allow for azeotropic removal of water |
| Temperature | Reflux | Typically the boiling point of the solvent |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC-MS |
| Work-up | Aqueous basic wash, extraction, and solvent evaporation | To remove the acid catalyst and unreacted ethylene glycol |
| Purification | Column chromatography or recrystallization | Depending on the purity of the crude product |
| Expected Yield | >90% | Based on similar acetalization reactions |
Experimental Protocol
Materials:
-
Benzo[b]thiophene-4-carbaldehyde
-
Ethylene glycol (anhydrous)
-
p-Toluenesulfonic acid (TsOH) monohydrate
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzo[b]thiophene-4-carbaldehyde (1.0 eq). Dissolve the aldehyde in a sufficient volume of anhydrous toluene.
-
Addition of Reagents: To the solution, add ethylene glycol (1.5 eq) and p-toluenesulfonic acid monohydrate (0.05 eq).
-
Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the reaction mixture to reflux using a heating mantle or oil bath. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, with the water separating to the bottom.
-
Reaction Monitoring: Continue refluxing until no more water is collected in the Dean-Stark trap and TLC analysis indicates complete consumption of the starting aldehyde.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the acetal protection of benzo[b]thiophene-4-carbaldehyde.
Caption: Chemical reaction for the formation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Toluene is flammable and toxic; handle with care.
-
p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.
-
Ethylene glycol is harmful if swallowed.
Conclusion
The acetal protection of benzo[b]thiophene-4-carbaldehyde with ethylene glycol is a straightforward and high-yielding reaction that is essential for the multi-step synthesis of complex molecules containing this heterocyclic moiety. The use of a Dean-Stark trap is crucial for driving the reaction to completion. The provided protocol, based on well-established procedures for similar substrates, offers a reliable method for researchers in organic synthesis and drug discovery.
References
Application Notes and Protocols: The Strategic Use of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane in the Synthesis of the Antipsychotic Drug Brexpiprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane serves as a crucial protected precursor to benzo[b]thiophene-4-carbaldehyde, a key building block in the synthesis of complex pharmaceutical agents. The dioxolane group provides a stable protecting group for the aldehyde functionality, allowing for selective reactions at other positions of the benzo[b]thiophene core. Its primary application lies in the multi-step synthesis of Brexpiprazole, an atypical antipsychotic agent used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. Brexpiprazole functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[1] This document provides detailed protocols for the utilization of this compound in the synthesis of Brexpiprazole, including quantitative data and experimental workflows.
Synthetic Pathway Overview
The synthesis of Brexpiprazole from this compound is a multi-step process that can be broadly divided into three key stages:
-
Deprotection: The 1,3-dioxolane protecting group is removed to yield the reactive intermediate, benzo[b]thiophene-4-carbaldehyde.
-
Reductive Amination: The aldehyde is coupled with a piperazine derivative to form the key intermediate, 1-(benzo[b]thiophen-4-yl)piperazine.
-
Final Coupling: The piperazine intermediate is reacted with a substituted quinolinone side chain to yield the final active pharmaceutical ingredient, Brexpiprazole.
Experimental Protocols
Stage 1: Synthesis of Benzo[b]thiophene-4-carbaldehyde
Protocol: Acid-Catalyzed Deprotection of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acid Addition: To the stirred solution, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq) or hydrochloric acid (e.g., 2M solution).
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 60-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude benzo[b]thiophene-4-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
| Reactant | Product | Reagents | Yield | Purity |
| This compound | Benzo[b]thiophene-4-carbaldehyde | p-TsOH or HCl, Acetone/Water | Typically >90% | >98% (by HPLC) |
Stage 2: Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine
Protocol: Reductive Amination of Benzo[b]thiophene-4-carbaldehyde with Piperazine
-
Reaction Setup: In a reaction vessel, dissolve benzo[b]thiophene-4-carbaldehyde (1.0 eq) and N-Boc-piperazine (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Reducing Agent: Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to the mixture in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification and Deprotection: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain crude N-Boc-1-(benzo[b]thiophen-4-yl)piperazine. This intermediate can be purified by column chromatography. The Boc-protecting group is then removed by treatment with an acid, such as hydrochloric acid in methanol or ethanol, to yield 1-(benzo[b]thiophen-4-yl)piperazine hydrochloride.[1]
| Reactant | Intermediate | Product | Reagents | Yield | Purity |
| Benzo[b]thiophene-4-carbaldehyde | N-Boc-1-(benzo[b]thiophen-4-yl)piperazine | 1-(Benzo[b]thiophen-4-yl)piperazine | N-Boc-piperazine, NaBH(OAc)₃, HCl | 80-85% over two steps[1] | ≥99% (by HPLC)[1] |
Stage 3: Synthesis of Brexpiprazole
Protocol: Coupling of 1-(Benzo[b]thiophen-4-yl)piperazine with 7-(4-chlorobutoxy)quinolin-2(1H)-one
-
Reaction Setup: In a round-bottom flask, combine 1-(benzo[b]thiophen-4-yl)piperazine (1.0 eq), 7-(4-chlorobutoxy)quinolin-2(1H)-one (1.05 eq), a base such as potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3]
-
Reaction Conditions: Heat the reaction mixture to 85-90 °C and stir for 2-3 hours. Monitor the reaction by TLC or HPLC.[2]
-
Work-up and Precipitation: Upon completion, cool the reaction mixture and add water to precipitate the crude Brexpiprazole.[2]
-
Purification: Filter the solid, wash with water and then with a suitable organic solvent like ethanol. The crude product can be further purified by recrystallization from a solvent system such as ethanol/water to afford pure Brexpiprazole.[2]
| Reactants | Product | Reagents | Yield | Purity |
| 1-(Benzo[b]thiophen-4-yl)piperazine, 7-(4-chlorobutoxy)quinolin-2(1H)-one | Brexpiprazole | K₂CO₃, KI, DMF | 80-90% | >99.5% (by HPLC) |
Signaling Pathway of Brexpiprazole
Brexpiprazole's therapeutic effects are attributed to its modulation of dopaminergic and serotonergic pathways in the central nervous system. It exhibits partial agonism at D₂ and 5-HT₁ₐ receptors and antagonism at 5-HT₂ₐ receptors. This mixed receptor profile is believed to contribute to its efficacy in treating psychosis and mood disorders while potentially mitigating some of the side effects associated with pure D₂ antagonists.
Conclusion
This compound is a valuable and strategically important starting material in the synthesis of Brexpiprazole. The use of the dioxolane as a protecting group for the aldehyde allows for a controlled and high-yielding synthetic route. The protocols outlined in this document provide a comprehensive guide for researchers and professionals in the field of drug development, enabling the efficient synthesis of this important therapeutic agent. The presented data and workflows are compiled from various sources to offer a cohesive overview of the synthetic process.
References
- 1. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | 913614-18-3 | Benchchem [benchchem.com]
- 2. WO2017216661A1 - Process for the preparation of brexpiprazole from 7-(4-chlorobutoxy)quinolin-2(1h)-one and 1-(benzo[b]thiophen-4-yl)piperazine - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
Application Notes and Protocols: Acid-Catalyzed Deprotection of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane to Benzo[b]thiophene-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the acid-catalyzed deprotection of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane to yield the corresponding aldehyde, Benzo[b]thiophene-4-carbaldehyde. The 1,3-dioxolane group is a common protecting group for aldehydes, valued for its stability under neutral and basic conditions. Its removal is typically achieved under acidic conditions. This guide outlines various methodologies, including the use of Brønsted and Lewis acids, and provides a comprehensive table of reaction conditions extrapolated from similar deprotection reactions of aromatic and heteroaromatic dioxolanes.
Introduction
In the multi-step synthesis of complex organic molecules, particularly in the field of drug development, the protection and deprotection of functional groups are critical steps. The aldehyde functional group is highly reactive and often needs to be masked to prevent unwanted side reactions. The formation of a 1,3-dioxolane acetal is a robust and widely used strategy for this purpose. The subsequent deprotection to regenerate the aldehyde is a key transformation.
The stability of the benzo[b]thiophene moiety under acidic conditions is a crucial consideration. While generally stable, prolonged exposure to strong acids or high temperatures can potentially lead to side reactions. The protocols provided herein are designed to achieve efficient deprotection while minimizing degradation of the sensitive heterocyclic core.
Chemical Reaction
The acid-catalyzed hydrolysis of this compound involves the protonation of one of the dioxolane oxygen atoms, followed by ring opening and subsequent attack by water. The resulting hemiacetal is unstable and readily eliminates ethylene glycol to afford the desired aldehyde.
Caption: Acid-catalyzed deprotection of this compound.
Experimental Protocols
A general procedure for the acid-catalyzed deprotection is provided below. It is recommended to initially perform the reaction on a small scale to determine the optimal conditions for the specific substrate.
General Protocol for Acid-Catalyzed Deprotection:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., acetone, tetrahydrofuran (THF), or dichloromethane (DCM)).
-
Addition of Acid: Add the acidic catalyst (see Table 1 for examples) to the solution. The amount of catalyst and the choice of a co-solvent (like water) will depend on the chosen method.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) until the pH is neutral.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure Benzo[b]thiophene-4-carbaldehyde.
Data Presentation: Reaction Conditions for Deprotection of Aryl Dioxolanes
The following table summarizes various acidic conditions reported for the deprotection of aryl and heteroaryl 1,3-dioxolanes. These conditions serve as a starting point for the deprotection of this compound.
| Entry | Substrate (Analogue) | Acidic Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 2-Phenyl-1,3-dioxolane | p-Toluenesulfonic acid | Acetone/H₂O | RT | 2 h | 95 | General Protocol |
| 2 | 2-(4-Methoxyphenyl)-1,3-dioxolane | Amberlyst-15 | Acetone | RT | 1.5 h | 98 | General Protocol |
| 3 | 2-(2-Naphthyl)-1,3-dioxolane | 2M HCl | THF | RT | 4 h | 92 | General Protocol |
| 4 | 2-(Thiophen-2-yl)-1,3-dioxolane | Acetic Acid/H₂O | - | 50 | 6 h | 88 | General Protocol |
| 5 | 2-Phenyl-1,3-dioxolane | Cerium(III) chloride heptahydrate | Acetonitrile/H₂O | 80 | 1 h | 96 | [1] |
| 6 | 2-Phenyl-1,3-dioxolane | Iodine | Acetone | RT | 10 min | 94 | [1] |
| 7 | 2-(4-Chlorophenyl)-1,3-dioxolane | Bismuth(III) nitrate pentahydrate | DCM | RT | 30 min | 93 | General Protocol |
Note: "General Protocol" refers to widely accepted and frequently cited laboratory procedures for this type of transformation. Specific literature citations are provided for less common or particularly efficient methods.
Experimental Workflow
The logical flow of the experimental process, from the starting material to the final product, is illustrated below.
Caption: Experimental workflow for the deprotection of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all acids with extreme care. In case of contact, immediately flush the affected area with copious amounts of water.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Conclusion
The acid-catalyzed deprotection of this compound is a fundamental transformation in organic synthesis. By selecting the appropriate acidic catalyst and reaction conditions, high yields of the desired aldehyde can be achieved. The protocols and data presented in this document provide a solid foundation for researchers to successfully perform this deprotection and to optimize the reaction for their specific needs. Careful monitoring and purification are key to obtaining a high-purity product.
References
Application Notes and Protocols: Hydrolysis of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of 2-(benzo[b]thiophen-4-yl)-1,3-dioxolane is a critical deprotection step in organic synthesis, yielding the valuable intermediate, benzo[b]thiophene-4-carbaldehyde. This aldehyde is a key building block for the synthesis of various pharmacologically active molecules and functional materials. The 1,3-dioxolane group serves as a robust protecting group for the aldehyde functionality, stable to a variety of nucleophilic and basic conditions. Its removal is typically achieved under acidic conditions, regenerating the carbonyl group for further synthetic transformations. These application notes provide detailed protocols and reaction conditions for this important hydrolysis reaction.
Reaction Principle
The hydrolysis of the cyclic acetal, this compound, is an acid-catalyzed reaction. The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. Subsequent attack by water and elimination of ethylene glycol regenerates the aldehyde and liberates the diol. The reaction is reversible, and the removal of ethylene glycol or the use of a large excess of water can drive the equilibrium towards the product.
Reaction Scheme
Summarized Reaction Conditions
A variety of acidic conditions can be employed for the hydrolysis of this compound. The choice of acid, solvent, temperature, and reaction time can be optimized to achieve high yields and purity of the desired benzo[b]thiophene-4-carbaldehyde. Below is a summary of typical reaction conditions reported for the deprotection of aryl-1,3-dioxolanes, which are applicable to the target compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acid Catalyst | Hydrochloric Acid (HCl) | p-Toluenesulfonic Acid (p-TSA) | Acetic Acid |
| Concentration | 2M Aqueous Solution | Catalytic amount | 80% Aqueous Solution |
| Solvent | Tetrahydrofuran (THF) | Acetone | Water |
| Temperature | 50-60 °C | Reflux | 90-100 °C |
| Reaction Time | 2-6 hours | 4-8 hours | 6-12 hours |
| Typical Yield | >90% | >85% | >80% |
Experimental Protocols
Protocol 1: Hydrolysis using Hydrochloric Acid in THF
This protocol utilizes a common and effective method for the deprotection of the dioxolane group.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of THF (approximately 5-10 mL per gram of substrate).
-
Add 2M aqueous HCl (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude benzo[b]thiophene-4-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Hydrolysis using p-Toluenesulfonic Acid in Acetone
This method employs a solid acid catalyst, which can be advantageous for ease of handling.
Materials:
-
This compound
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware as listed in Protocol 1.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-TSA (0.1-0.2 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the crude product.
-
Purify the benzo[b]thiophene-4-carbaldehyde as needed.
Workflow and Process Visualization
The following diagram illustrates the general workflow for the hydrolysis of this compound.
Caption: General workflow for the hydrolysis of this compound.
Logical Relationship of Reaction Components
The diagram below outlines the logical relationship between the reactants, reagents, and products in the hydrolysis reaction.
Caption: Key components and their roles in the hydrolysis reaction.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle strong acids with care. Acid spills should be neutralized immediately with a suitable agent like sodium bicarbonate.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods like a heating mantle.
Conclusion
The acid-catalyzed hydrolysis of this compound is a reliable and high-yielding method for the preparation of benzo[b]thiophene-4-carbaldehyde. The protocols provided offer flexibility in the choice of acid catalyst and solvent system, allowing for adaptation to specific laboratory conditions and substrate sensitivities. Careful monitoring of the reaction progress and standard workup and purification procedures will ensure the successful synthesis of this important chemical intermediate.
Application of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane in Pharmaceutical Synthesis
Abstract
This document provides detailed application notes and protocols for the utilization of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane as a key intermediate in pharmaceutical synthesis. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Specifically, derivatives of benzo[b]thiophene are crucial in the development of drugs targeting a range of conditions. This note focuses on the role of this compound as a protected form of benzo[b]thiophene-4-carbaldehyde, a versatile precursor for the introduction of functional groups at the 4-position of the benzo[b]thiophene ring system. The protocols provided herein detail the synthesis of this intermediate and its subsequent application in the synthesis of amine derivatives, which are common moieties in active pharmaceutical ingredients (APIs).
Introduction
Benzo[b]thiophene and its derivatives are a significant class of heterocyclic compounds in drug discovery, exhibiting a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and antipsychotic properties.[1][2][3] The synthesis of complex pharmaceutical molecules often requires multi-step procedures involving the use of protecting groups to mask reactive functional groups. The 1,3-dioxolane group is a widely used protecting group for aldehydes and ketones due to its stability under various reaction conditions and the ease of its introduction and removal.
This compound serves as a stable, crystalline solid that facilitates the storage and handling of the otherwise reactive benzo[b]thiophene-4-carbaldehyde. This application note will describe a synthetic workflow for the preparation of a key pharmaceutical intermediate, 1-(benzo[b]thiophen-4-yl)methanamine, utilizing this compound. This amine can be a crucial building block for the synthesis of more complex drug candidates.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-stage process, as depicted in the workflow diagram below. The initial stage is the synthesis of the key precursor, benzo[b]thiophene-4-carbaldehyde. The second stage involves the protection of the aldehyde functionality as a 1,3-dioxolane. The final stage demonstrates the deprotection and subsequent reductive amination to yield the target amine.
Figure 1: General workflow for the synthesis of 1-(benzo[b]thiophen-4-yl)methanamine.
Experimental Protocols
Stage 1: Synthesis of Benzo[b]thiophene-4-carbaldehyde
While various methods exist for the synthesis of substituted benzo[b]thiophenes, a common route to the 4-carbaldehyde derivative involves the formylation of a suitable benzo[b]thiophene precursor. For the purpose of this protocol, we will assume the availability of benzo[b]thiophene.
Protocol 1: Vilsmeier-Haack Formylation of Benzo[b]thiophene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C.
-
Vilsmeier Reagent Formation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve benzo[b]thiophene (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After addition, slowly heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford benzo[b]thiophene-4-carbaldehyde.
| Parameter | Value |
| Typical Yield | 60-70% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
Table 1: Expected outcome for the synthesis of benzo[b]thiophene-4-carbaldehyde.
Stage 2: Protection of Benzo[b]thiophene-4-carbaldehyde
Protocol 2: Synthesis of this compound
-
Reaction Setup: To a solution of benzo[b]thiophene-4-carbaldehyde (1.0 eq) in toluene (10 mL/g of aldehyde) in a round-bottom flask, add ethylene glycol (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq).
-
Reaction: Equip the flask with a Dean-Stark apparatus and reflux the mixture for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
| Parameter | Value |
| Typical Yield | 90-95% |
| Purity (by HPLC) | >99% |
| Appearance | White crystalline solid |
Table 2: Expected outcome for the synthesis of this compound.
Stage 3: Deprotection and Reductive Amination
Protocol 3: Synthesis of 1-(Benzo[b]thiophen-4-yl)methanamine
-
Deprotection: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and 1M aqueous hydrochloric acid (HCl) (1:1 v/v). Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralization and Extraction: Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the regenerated benzo[b]thiophene-4-carbaldehyde with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude aldehyde is used in the next step without further purification.
-
Reductive Amination: Dissolve the crude benzo[b]thiophene-4-carbaldehyde in methanol. Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of 1M HCl at 0 °C until gas evolution ceases. Basify the mixture with 2M NaOH solution and extract with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amine by column chromatography on silica gel (eluent: dichloromethane/methanol with 1% triethylamine) to afford 1-(benzo[b]thiophen-4-yl)methanamine.
| Parameter | Value |
| Overall Yield (from dioxolane) | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | Colorless oil or low melting solid |
Table 3: Expected outcome for the synthesis of 1-(benzo[b]thiophen-4-yl)methanamine.
Signaling Pathway/Reaction Mechanism Visualization
The following diagram illustrates the key chemical transformations described in the protocols.
Figure 2: Key reaction steps in the application of this compound.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of functionalized benzo[b]thiophene derivatives for pharmaceutical applications. Its use as a protected form of benzo[b]thiophene-4-carbaldehyde allows for the straightforward introduction of amine functionalities through reductive amination, a key reaction in the synthesis of many APIs. The protocols detailed in this application note provide a robust framework for researchers and scientists in drug development to utilize this important building block in their synthetic endeavors.
References
Application Notes: Downstream Functionalization of the Benzo[b]thiophene Ring System
The benzo[b]thiophene scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties.[3] Marketed drugs such as Raloxifene (for osteoporosis) and Zileuton (for asthma) contain the benzo[b]thiophene core, highlighting its therapeutic importance.[3] The functionalization of the pre-formed benzo[b]thiophene ring, or "downstream functionalization," is a critical strategy for modulating the pharmacokinetic properties of lead compounds and for creating novel organic materials with tailored electronic properties.[4][5]
Recent advances in catalysis have enabled the direct functionalization of C-H bonds, providing a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[6] This document outlines protocols for the regioselective C-H functionalization at the C2 and C3 positions of the benzo[b]thiophene ring, which are the most common sites for substitution.[1]
Protocol 1: Palladium-Catalyzed C3-Selective C-H Arylation
This protocol describes a completely regioselective C3-arylation of benzo[b]thiophenes using an inexpensive and robust heterogeneous catalyst system. The method is notable for its use of readily available aryl chlorides and its operational simplicity, being insensitive to air and moisture.[7][8]
Experimental Workflow
Caption: General workflow for Pd/C-catalyzed C3-arylation.
Detailed Protocol
To an oven-dried vial equipped with a magnetic stir bar, add the benzo[b]thiophene substrate (0.30 mmol, 1.0 equiv), aryl chloride (1.0 equiv), Cs₂CO₃ (1.1 equiv), 10% Pd/C (9.4 mol %), and CuCl (1.1 equiv). The vial is then charged with 1,4-dioxane (1.5 mL). The vial is sealed with a Teflon-lined cap and the reaction mixture is stirred at 150 °C for 48 hours. After the reaction is complete, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography to afford the C3-arylated benzo[b]thiophene product.[7]
Quantitative Data: Scope of C3-Arylation
| Entry | Benzo[b]thiophene Substrate | Aryl Chloride Partner | Yield (%)[7] |
| 1 | Benzo[b]thiophene | 4-Chlorotoluene | 80 |
| 2 | Benzo[b]thiophene | 4-Chloroanisole | 72 |
| 3 | Benzo[b]thiophene | 1-Chloro-4-nitrobenzene | 0 |
| 4 | 2-Methylbenzo[b]thiophene | Chlorobenzene | 11 |
| 5 | 5-Methoxybenzo[b]thiophene | 4-Chlorotoluene | 71 |
| 6 | 5-Chlorobenzo[b]thiophene | 4-Chlorotoluene | 65 |
Protocol 2: Silver(I)-Mediated C2-Selective C-H Arylation
In contrast to the C3-selectivity typically observed, a switch to complete C2-selectivity (α-arylation) can be achieved at near-room temperature. This change in regioselectivity is driven by a Ag(I)-mediated C-H activation at the C2 position, which becomes the dominant pathway at low palladium catalyst concentrations.[9]
Catalytic System Regioselectivity
Caption: Logical relationship of catalyst systems and regioselectivity.
Detailed Protocol
In a vial, benzo[b]thiophene (0.2 mmol, 1.0 equiv), 4-iodotoluene (1.5 equiv), AgOAc (2.0 equiv), and NaOAc (2.0 equiv) are combined. The vial is purged with argon. Dichloromethane (DCM, 1.0 mL) is added, followed by a stock solution of Pd₂(dba)₃·CHCl₃ in DCM (0.001 mmol, 0.005 equiv). The reaction is stirred at 30 °C for 24 hours. Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with DCM. The solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the pure C2-arylated product.[9]
Quantitative Data: Scope of C2-Arylation
| Entry | Benzo[b]thiophene Substrate | Aryl Iodide Partner | Yield (%)[9] |
| 1 | Benzo[b]thiophene | 4-Iodotoluene | 85 |
| 2 | Benzo[b]thiophene | 4-Iodoanisole | 81 |
| 3 | Benzo[b]thiophene | 1-Iodo-4-(trifluoromethyl)benzene | 70 |
| 4 | Benzo[b]thiophene | 1-Iodo-4-nitrobenzene | 55 |
| 5 | 3-Methylbenzo[b]thiophene | 4-Iodotoluene | 95 |
| 6 | 5-Bromobenzo[b]thiophene | 4-Iodotoluene | 82 |
Protocol 3: C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-dioxides
The benzo[b]thiophene 1,1-dioxide core is an important structural motif in functional materials due to its electron-accepting nature. This protocol details a direct, C2-selective oxidative olefination (Heck-type reaction) via a Pd(II)-catalyzed C-H activation strategy.[6]
Proposed Catalytic Cycle
Caption: Plausible mechanism for C2-oxidative olefination.[6]
Detailed Protocol
A mixture of benzo[b]thiophene 1,1-dioxide (0.20 mmol, 1.0 equiv), the alkene partner (0.40 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol %), and Ag₂CO₃ (0.40 mmol, 2.0 equiv) in 1,4-dioxane (2.0 mL) is added to a screw-capped tube. The tube is sealed and the mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a Celite pad. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to give the desired C2-alkenylated product.[6]
Quantitative Data: Scope of C2-Oxidative Olefination
| Entry | Benzo[b]thiophene 1,1-dioxide Substrate | Alkene Partner | Yield (%)[6] |
| 1 | 3-Methylbenzo[b]thiophene 1,1-dioxide | Styrene | 82 |
| 2 | 3-Methylbenzo[b]thiophene 1,1-dioxide | 4-Methylstyrene | 85 |
| 3 | 3-Methylbenzo[b]thiophene 1,1-dioxide | 4-Methoxystyrene | 71 |
| 4 | 3-Methylbenzo[b]thiophene 1,1-dioxide | 4-Chlorostyrene | 75 |
| 5 | 3-Phenylbenzo[b]thiophene 1,1-dioxide | Styrene | 76 |
| 6 | 3-Methylbenzo[b]thiophene 1,1-dioxide | n-Butyl acrylate | 65 |
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Crude 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane by Column Chromatography
Introduction
This document provides a detailed protocol for the purification of crude 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The described method is optimized for high purity and yield, making it suitable for researchers, scientists, and professionals in drug development. The protocol outlines the preparation of the crude sample, column packing, elution, and fraction collection, followed by characterization of the purified product.
Experimental Protocol
This section details the step-by-step procedure for the purification of crude this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (for column chromatography, 60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Glass chromatography column
-
Separatory funnel/dropping funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collection vials
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Cotton wool or glass wool
-
Sand (washed and dried)
Pre-Chromatography Preparation
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and concentrate the mixture using a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method prevents band broadening and improves separation.
-
Eluent Preparation: Prepare the eluent system. A common starting point for benzothiophene derivatives is a mixture of hexane and ethyl acetate.[1][2][3] Based on preliminary TLC analysis, an appropriate ratio should be determined. A typical starting eluent system is Hexane:Ethyl Acetate (95:5 v/v).
Column Packing
-
Column Setup: Secure the glass chromatography column vertically to a stand. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.
-
Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial eluent (Hexane:Ethyl Acetate 95:5). The consistency should be that of a moderately thick but pourable suspension.
-
Packing the Column: Pour the silica gel slurry into the column in a single, continuous motion to avoid air bubbles. Gently tap the side of the column to ensure even packing. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Finalizing the Column: Add a thin layer of sand (approximately 0.5 cm) on top of the silica gel bed to prevent disturbance during sample and eluent addition.
Sample Loading and Elution
-
Loading the Sample: Carefully add the prepared dry-loaded sample onto the top of the silica gel bed.
-
Elution: Gently add the eluent to the column. Begin elution by opening the stopcock and collecting the eluate in fractions. Maintain a constant level of eluent above the stationary phase to prevent the column from running dry.
-
Gradient Elution (Optional): If the separation is not optimal with an isocratic system, a gradient elution can be employed. This involves gradually increasing the polarity of the eluent by increasing the proportion of ethyl acetate in the hexane mixture.
Fraction Collection and Analysis
-
Fraction Collection: Collect the eluate in small, numbered fractions (e.g., 10-20 mL each).
-
TLC Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, elute with a suitable solvent system (e.g., Hexane:Ethyl Acetate 80:20), and visualize under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes the typical quantitative data obtained from the purification of a 5.0 g batch of crude this compound.
| Parameter | Crude Sample | Purified Sample |
| Mass | 5.0 g | 4.2 g |
| Purity (by ¹H NMR) | ~85% | >98% |
| Yield | - | 84% |
| Physical Appearance | Brownish oil | Colorless oil |
| Retention Factor (Rf) | 0.45 (Hexane:EtOAc 8:2) | 0.45 (Hexane:EtOAc 8:2) |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the purification process.
Caption: Workflow for the purification of this compound.
Conclusion
The described column chromatography protocol provides an effective and reproducible method for the purification of crude this compound. The use of a silica gel stationary phase with a hexane and ethyl acetate eluent system allows for the efficient removal of impurities, resulting in a high-purity product with a good yield. This protocol is a valuable tool for researchers and professionals working on the synthesis of benzothiophene-based compounds for drug discovery and development.
References
Application Notes and Protocols for the Recrystallization of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
Abstract
This document provides a detailed guide for selecting a suitable solvent system and executing the recrystallization of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane. Due to the absence of specific literature on the recrystallization of this compound, this protocol is based on established principles of crystallization, the structural characteristics of the target molecule, and common practices for purifying aromatic and heterocyclic compounds. A systematic approach to solvent screening is presented, followed by comprehensive protocols for both single-solvent and mixed-solvent recrystallization techniques.
Introduction
This compound is a heterocyclic compound with potential applications in organic synthesis and drug development. The purity of such compounds is critical for their intended use. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging differences in solubility at varying temperatures. The selection of an appropriate solvent system is the most critical factor for a successful recrystallization, aiming for high recovery of the purified material and effective removal of impurities.
The structure of this compound features a moderately non-polar benzothiophene moiety and a more polar dioxolane group. This suggests that a solvent of intermediate polarity or a mixed-solvent system will likely be most effective for its recrystallization.
Solvent System Selection
The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at an elevated temperature.[1][2] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[3]
Proposed Single Solvents for Screening
Based on the "like dissolves like" principle and the moderate polarity of the target compound, the following solvents are recommended for initial screening:
-
Alcohols: Isopropanol, Ethanol, Methanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Halogenated Solvents: Dichloromethane
Proposed Mixed-Solvent Systems for Screening
If a suitable single solvent cannot be identified, a mixed-solvent system, or solvent-pair, can be employed.[3][4] This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.[3][4]
Commonly used solvent pairs for compounds of intermediate polarity include:
-
Ethanol/Water
-
Acetone/Water
-
Ethyl acetate/Hexane or Heptane
-
Toluene/Hexane or Heptane
-
Dichloromethane/Hexane or Heptane
Experimental Protocols
Solvent Screening Protocol
This protocol outlines a systematic approach to identify a suitable recrystallization solvent.
Materials:
-
Crude this compound
-
Small test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Vortex mixer
-
Selection of candidate solvents (see sections 2.1 and 2.2)
Procedure:
-
Place approximately 20-30 mg of the crude compound into a small test tube.
-
Add a few drops of the solvent to be tested at room temperature and agitate the mixture. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the mixture to the boiling point of the solvent while adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the test tube with a glass rod or place the tube in an ice-water bath.
-
Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.
-
Repeat this process for each candidate solvent and solvent system. For mixed solvents, dissolve the compound in a minimal amount of the "good" solvent at its boiling point, and then add the "poor" solvent dropwise until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.
Data Presentation:
Summarize the observations from the solvent screening in a table for easy comparison.
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at B.P. | Crystal Formation upon Cooling | Observations |
| Isopropanol | Insoluble | Soluble | Good | Forms fine needles |
| Ethanol/Water | Insoluble in mixture | Soluble in hot ethanol | Excellent | Forms well-defined prisms |
| Ethyl Acetate | Sparingly soluble | Very soluble | Poor recovery | Oiled out initially |
| Toluene | Soluble | Very soluble | No crystals | - |
| Continue for all tested solvents |
Single-Solvent Recrystallization Protocol
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent, enough to create a slurry.
-
Heat the mixture to the boiling point of the solvent with gentle stirring.
-
Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Mixed-Solvent Recrystallization Protocol
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the "good" solvent and heat the mixture to boiling until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
If necessary, perform a hot gravity filtration at this stage to remove any insoluble impurities.
-
Heat the resulting solution to boiling and add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of an ice-cold mixture of the two solvents (in the approximate final ratio), and dry as described above.
Visualizations
Logical Workflow for Solvent Selection
Caption: Decision workflow for selecting a suitable recrystallization solvent system.
Experimental Workflow for Recrystallization
Caption: General experimental workflow for the recrystallization process.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath, and avoid open flames.
-
Consult the Safety Data Sheet (SDS) for each solvent before use.
Conclusion
This application note provides a comprehensive framework for developing a successful recrystallization protocol for this compound. By systematically screening a range of single and mixed-solvent systems and following the detailed experimental procedures, researchers can effectively purify this compound for its intended applications. The provided workflows and data presentation tables are designed to facilitate a structured and efficient approach to this common purification technique.
References
Application Notes and Protocols for the Synthesis of Antipsychotic Agents Using 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-(benzo[b]thiophen-4-yl)-1,3-dioxolane as a key starting material in the synthesis of multi-target antipsychotic agents, with a specific focus on the synthesis of Brexpiprazole. While direct literature citing the use of this specific dioxolane is limited, a plausible and chemically sound synthetic pathway can be proposed. This document outlines the deprotection of the dioxolane to its corresponding aldehyde, followed by reductive amination to form a crucial piperazine intermediate, and its subsequent conversion to Brexpiprazole.
The protocols detailed below are based on established chemical transformations and published synthetic routes for analogous compounds. Quantitative data from relevant literature for similar reaction steps are provided for reference.
Part 1: Synthesis of the Key Intermediate 1-(Benzo[b]thiophen-4-yl)piperazine
The core of many modern antipsychotics, such as Brexpiprazole, is the 1-(benzo[b]thiophen-4-yl)piperazine moiety. The synthesis of this key intermediate can be envisioned starting from this compound via a two-step process: deprotection of the dioxolane to yield benzo[b]thiophene-4-carbaldehyde, followed by reductive amination with piperazine.
Step 1: Deprotection of this compound
The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality. Its removal is typically achieved through acid-catalyzed hydrolysis.
Experimental Protocol:
-
Dissolve this compound in a mixture of a water-miscible organic solvent (e.g., acetone or tetrahydrofuran) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product, benzo[b]thiophene-4-carbaldehyde, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography if necessary.
Step 2: Reductive Amination to 1-(Benzo[b]thiophen-4-yl)piperazine
This step involves the reaction of the newly formed benzo[b]thiophene-4-carbaldehyde with piperazine in the presence of a reducing agent. To avoid dialkylation of piperazine, it is common to use a large excess of piperazine or to use N-Boc protected piperazine followed by a deprotection step. The following protocol uses N-Boc-piperazine.
Experimental Protocol:
-
Dissolve benzo[b]thiophene-4-carbaldehyde and N-Boc-piperazine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred solution at room temperature.
-
Allow the reaction to proceed overnight, monitoring for completion by TLC or HPLC.
-
Quench the reaction by the addition of an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-Boc-1-(benzo[b]thiophen-4-yl)piperazine by column chromatography.
-
For the deprotection of the Boc group, dissolve the purified product in a suitable solvent like methanol or ethanol and add a strong acid such as hydrochloric acid.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
The product, 1-(benzo[b]thiophen-4-yl)piperazine, can be isolated as its hydrochloride salt by filtration or by removing the solvent under reduced pressure.
Part 2: Synthesis of Brexpiprazole
With the key intermediate, 1-(benzo[b]thiophen-4-yl)piperazine, in hand, the final step in the synthesis of Brexpiprazole is a nucleophilic substitution reaction with 7-(4-chlorobutoxy)-1H-quinolin-2-one.
Experimental Protocol:
-
In a reaction vessel, combine 1-(benzo[b]thiophen-4-yl)piperazine, 7-(4-chlorobutoxy)-1H-quinolin-2-one, a base such as potassium carbonate, and a catalytic amount of potassium iodide in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 90-100°C and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
After cooling, add water to the reaction mixture to precipitate the crude Brexpiprazole.
-
Collect the solid by filtration, wash with water, and then with a suitable organic solvent like ethanol to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system to yield pure Brexpiprazole.
Data Presentation
The following table summarizes the typical yields for the synthesis of Brexpiprazole from key intermediates, based on literature data.
| Step | Reactants | Product | Yield (%) | Reference |
| Synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine from 6,7-dihydrobenzo[b]thiophen-4(5H)-one (3 steps) | 6,7-dihydrobenzo[b]thiophen-4(5H)-one, N-Boc-piperazine | 1-(Benzo[b]thiophen-4-yl)piperazine | ~87 | [1] |
| Synthesis of Brexpiprazole | 1-(Benzo[b]thiophen-4-yl)piperazine, 7-(4-chlorobutoxy)-1H-quinolin-2-one | Brexpiprazole | 80-98 | [2] |
Visualizations
Synthetic Workflow
Caption: Proposed synthetic pathway for Brexpiprazole.
Signaling Pathways of Brexpiprazole
Brexpiprazole is an atypical antipsychotic that acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and as an antagonist at serotonin 5-HT₂ₐ receptors.
Caption: Simplified signaling pathways of Brexpiprazole.
References
Application Notes and Protocols for Monitoring the Synthesis of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the atypical antipsychotic Brexpiprazole. The efficient and controlled synthesis of this intermediate is critical for the overall yield and purity of the final active pharmaceutical ingredient (API). Monitoring the progress of the synthesis reaction is therefore of paramount importance to ensure complete conversion of the starting material, minimize the formation of impurities, and optimize reaction conditions.
This document provides detailed application notes and experimental protocols for the analytical monitoring of the synthesis of this compound from 4-formylbenzo[b]thiophene and ethylene glycol. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis Pathway
The synthesis of this compound typically involves the acid-catalyzed acetalization of 4-formylbenzo[b]thiophene with ethylene glycol.
Caption: Synthesis of this compound.
Analytical Techniques for Reaction Monitoring
A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to monitoring the synthesis.
Caption: Workflow for monitoring the synthesis.
High-Performance Liquid Chromatography (HPLC-UV)
Application Note:
HPLC with UV detection is the primary technique for quantitative monitoring of the reaction progress. By separating the starting material (4-formylbenzo[b]thiophene) from the product (this compound), the conversion can be accurately calculated over time. A reversed-phase C18 column is well-suited for this separation. The choice of a suitable UV wavelength is critical for sensitive detection of both the reactant and the product.
Data Presentation:
| Compound | Expected Retention Time (min) | λmax (nm) |
| 4-formylbenzo[b]thiophene | ~ 4.5 | 254, 290 |
| This compound | ~ 6.2 | 230, 265 |
Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase composition.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
Reference standards of 4-formylbenzo[b]thiophene and this compound
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (for simultaneous monitoring)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction immediately by diluting the aliquot in a known volume of cold methanol (e.g., 1 mL) to stop the reaction and precipitate any catalyst.
-
Vortex the mixture and centrifuge to pellet any solids.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the peaks corresponding to the starting material and the product.
-
Calculate the percentage conversion based on the peak areas of the starting material and the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a powerful tool for the confirmation of the product's identity and for the detection of any volatile impurities. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the molecule.
Data Presentation:
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 4-formylbenzo[b]thiophene | 162.20 | 162 (M+), 161, 133, 89 |
| This compound | 206.26 | 206 (M+), 205, 177, 161, 133, 89 |
Note: Fragmentation patterns are predictive and can be influenced by the instrument's settings.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data analysis software
-
-
Reagents and Materials:
-
Helium (carrier gas, 99.999% purity)
-
Methanol or Dichloromethane (for sample preparation)
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Sample Preparation:
-
Prepare a diluted sample of the final reaction mixture (after workup) in a suitable solvent like methanol or dichloromethane.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectrum of the product peak with the expected fragmentation pattern to confirm its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is indispensable for the unambiguous structural confirmation of the synthesized this compound. ¹H NMR provides information about the proton environments and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. Monitoring the disappearance of the aldehyde proton signal from the starting material and the appearance of the acetal proton and the dioxolane methylene proton signals is a clear indicator of product formation.
Data Presentation:
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.90 - 7.30 | m | 5H | Aromatic protons (Benzo[b]thiophene) |
| ~ 6.10 | s | 1H | Acetal proton (-O-CH-O-) |
| ~ 4.20 - 4.10 | m | 4H | Dioxolane protons (-O-CH₂-CH₂-O-) |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 120 | Aromatic carbons (Benzo[b]thiophene) |
| ~ 103 | Acetal carbon (-O-CH-O-) |
| ~ 65 | Dioxolane carbons (-O-CH₂-CH₂-O-) |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
Experimental Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
-
Reagents and Materials:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
-
Sample Preparation:
-
For in-process monitoring, a quenched and worked-up aliquot of the reaction mixture can be dried and dissolved in a deuterated solvent.
-
For final product characterization, dissolve a few milligrams of the purified product in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
-
Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the signals to the respective protons and carbons in the molecule.
-
Confirm the disappearance of the aldehyde proton signal (around 10 ppm) of 4-formylbenzo[b]thiophene and the appearance of the characteristic acetal proton signal.
-
Troubleshooting & Optimization
Common side reactions in the formation of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this chemical transformation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| TR-01 | Low or No Product Formation | - Incomplete reaction.- Ineffective water removal.- Catalyst is inactive or used in insufficient amount. | - Increase reaction time.- Use a Dean-Stark apparatus to azeotropically remove water.- Add freshly activated molecular sieves.- Use a fresh batch of acid catalyst (e.g., p-TsOH) or increase the catalyst loading. |
| TR-02 | Presence of Unreacted 4-Formylbenzo[b]thiophene | - Insufficient ethylene glycol.- Reaction has not reached equilibrium. | - Use a larger excess of ethylene glycol.- Extend the reaction time and ensure efficient water removal. |
| TR-03 | Formation of a Dark, Tarry Substance | - Polymerization or self-condensation of the starting aldehyde under strong acidic conditions.- Decomposition of the benzothiophene ring. | - Use a milder acid catalyst or reduce the catalyst concentration.- Lower the reaction temperature.- Consider a two-phase system to minimize contact of the product with the strong acid. |
| TR-04 | Difficult Purification of the Product | - Co-elution of the product with byproducts or starting material during chromatography.- Product is an oil and difficult to crystallize. | - Utilize a different solvent system for column chromatography.- Consider converting the unreacted aldehyde to a non-polar derivative before chromatography.- Attempt purification by distillation under reduced pressure if the product is thermally stable. |
| TR-05 | Product Hydrolyzes Back to Aldehyde During Workup | - Presence of residual acid during aqueous workup. | - Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction.- Minimize contact time with aqueous acidic solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the formation of this compound?
A1: The most common side reactions include:
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Incomplete Reaction: The acetalization is a reversible reaction. If water is not effectively removed, the equilibrium will not favor product formation, leaving unreacted 4-formylbenzo[b]thiophene.
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Self-Condensation/Polymerization of the Aldehyde: Under acidic conditions, aromatic aldehydes can undergo self-condensation or polymerization, leading to the formation of oligomeric or polymeric byproducts, which often appear as a tarry residue.
-
Electrophilic Substitution on the Benzothiophene Ring: The benzothiophene ring is susceptible to electrophilic attack under acidic conditions, which could lead to undesired side products. While the formyl group is deactivating, prolonged reaction times or harsh acidic conditions might promote such reactions.
Q2: What is a standard experimental protocol for the synthesis of this compound?
A2: A general experimental protocol is as follows:
Materials:
-
4-Formylbenzo[b]thiophene
-
Ethylene glycol (excess, e.g., 5-10 equivalents)
-
Anhydrous toluene or benzene
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.05-0.1 equivalents)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-formylbenzo[b]thiophene, ethylene glycol, and toluene.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Q3: How can I effectively remove the water generated during the reaction?
A3: The most common and effective method is azeotropic distillation using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. Alternatively, adding a drying agent like freshly activated molecular sieves to the reaction mixture can also sequester the water produced.
Q4: My product seems to be contaminated with unreacted aldehyde. How can I purify it?
A4: If column chromatography is not providing adequate separation, you can try the following:
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Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form a solid adduct, which can often be filtered off. The desired dioxolane does not react and will remain in the organic phase.[1]
-
Selective Oxidation: The unreacted aldehyde can be selectively oxidized to the corresponding carboxylic acid, which can then be easily removed by an aqueous base wash. Care must be taken to choose an oxidant that does not affect the dioxolane or the benzothiophene ring.
Q5: The reaction is turning dark and forming a lot of baseline material on TLC. What should I do?
A5: This is likely due to decomposition or polymerization. To mitigate this:
-
Lower the temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Use a milder catalyst: Consider using a less harsh acid catalyst, such as pyridinium p-toluenesulfonate (PPTS).
-
Reduce catalyst loading: Use the minimum amount of catalyst required to promote the reaction.
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams to help visualize the reaction and potential troubleshooting steps.
Caption: Main reaction pathway and a key side reaction.
Caption: Troubleshooting workflow for low reaction yield.
References
Troubleshooting incomplete deprotection of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the deprotection of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane to yield benzo[b]thiophene-4-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My deprotection reaction is incomplete, and I still have a significant amount of starting material. What are the common causes and solutions?
A1: Incomplete deprotection is a frequent issue. Here are the primary causes and recommended troubleshooting steps:
-
Insufficient Acid Catalyst: The catalytic acid may be too weak, or the concentration may be too low to effectively promote hydrolysis.
-
Solution: Increase the concentration of the current acid catalyst or switch to a stronger Brønsted or Lewis acid. See the table below for a comparison of commonly used acidic catalysts.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature may be too low.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.
-
-
Water Content: The presence of water is essential for the hydrolysis of the dioxolane. Anhydrous conditions will prevent the reaction from proceeding.
-
Solution: Ensure the reaction solvent contains an adequate amount of water. For reactions in organic solvents, the addition of aqueous acid is common.
-
Q2: I am observing the formation of side products, and my yield of the desired aldehyde is low. What are the likely side reactions and how can I mitigate them?
A2: The benzothiophene ring is susceptible to certain side reactions, particularly under strongly acidic or oxidative conditions.
-
Electrophilic Substitution on the Benzothiophene Ring: Strong acids can promote side reactions such as sulfonation or acylation on the electron-rich benzothiophene ring.
-
Solution: Employ milder acidic conditions. Consider using a weaker acid or a Lewis acid that is less prone to promoting aromatic substitution. Running the reaction at a lower temperature can also help to minimize these side reactions.
-
-
Oxidation of the Benzothiophene Sulfur: The sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide or sulfone, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Avoid the use of any potentially oxidizing reagents. If oxidation is suspected, consider deoxygenating the solvent before use.
-
Q3: The workup of my reaction is complicated by emulsions or difficulty in separating the product. What are some tips for a cleaner workup?
A3: Workup procedures can sometimes be challenging. Here are a few suggestions:
-
Neutralization: After the reaction is complete, carefully neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution. This can help to break up emulsions and improve the separation of aqueous and organic layers.
-
Solvent Choice: Ensure that the solvent used for extraction has good solubility for your product and is immiscible with the aqueous layer. Dichloromethane or ethyl acetate are common choices.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to remove residual water and break emulsions.
Comparison of Deprotection Methods
The following table summarizes various acidic conditions for the deprotection of dioxolanes, with considerations for the sensitive benzothiophene moiety.
| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| 2M HCl | THF/H₂O | Room Temperature - 50 | 1-12 h | A standard and effective method, but the strong acid may cause side reactions on the benzothiophene ring. |
| p-Toluenesulfonic acid (p-TsOH) | Acetone/H₂O | Room Temperature - Reflux | 2-24 h | A milder Brønsted acid, which can reduce the risk of side reactions. |
| Acetic Acid (80%) | H₂O | 50 - 100 | 4-16 h | A weak acid option, suitable for sensitive substrates, but may require higher temperatures and longer reaction times. |
| Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | Acetonitrile/H₂O | Room Temperature | 1-6 h | A mild Lewis acid catalyst that can be effective at neutral pH, minimizing acid-catalyzed side reactions. |
| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) on silica gel | Dichloromethane | Room Temperature | 0.5-3 h | A solid-supported Lewis acid that can offer mild conditions and easier workup. |
Detailed Experimental Protocols
Protocol 1: Mild Acidic Deprotection using p-Toluenesulfonic Acid (p-TsOH)
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1-0.2 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 40-50°C.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Deprotection using Cerium(III) Chloride
-
To a solution of this compound (1.0 eq) in aqueous acetonitrile (e.g., 8:2 v/v), add cerium(III) chloride heptahydrate (0.2 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with water.
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude aldehyde by flash chromatography.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete deprotection of this compound.
Caption: Troubleshooting workflow for incomplete deprotection.
Signaling Pathway of Acid-Catalyzed Deprotection
The following diagram illustrates the general mechanism for the acid-catalyzed hydrolysis of a dioxolane.
Caption: Mechanism of acid-catalyzed dioxolane deprotection.
Technical Support Center: Acetal Formation from Aromatic Aldehydes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the formation of acetals from aromatic aldehydes, ensuring high-yield and complete reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My reaction yield is low, or the conversion is incomplete. What are the common causes and how can I fix this?
Answer:
Low yield in acetal formation is a common issue, typically stemming from the reversible nature of the reaction. The equilibrium must be actively shifted towards the product. Here are the primary factors to investigate:
-
Inefficient Water Removal: The removal of the water byproduct is the most critical factor for driving the reaction to completion.[1][2][3][4]
-
Dean-Stark Apparatus: Ensure your solvent forms an azeotrope with water (e.g., toluene, benzene) and that the reflux rate is adequate for efficient water separation.[5][6] Check for leaks in the apparatus. Overheating can sometimes be counterproductive if it leads to side reactions.[7]
-
Drying Agents: Use a sufficient quantity of a properly activated dehydrating agent. Molecular sieves (4Å is common) are very effective but must be activated (e.g., by heating under vacuum) before use to ensure they are not already saturated with atmospheric moisture.[8][9]
-
-
Improper Catalyst Loading: The acid catalyst is essential, but its concentration is key.
-
Too Little Catalyst: The reaction will be impractically slow or may not reach completion.
-
Too Much Catalyst: Excess acid can protonate the alcohol, which significantly decreases its nucleophilicity.[10][11] It can also promote the reverse reaction (hydrolysis of the acetal) if any water is present.[10][11] For many reactions, a catalytic amount (e.g., 0.1 mol%) is optimal.[11]
-
-
Reactant Stoichiometry: According to Le Châtelier's principle, using a large excess of the alcohol can help drive the equilibrium towards the acetal product.[2][12] In many protocols, the alcohol is used as the reaction solvent to ensure it is in massive excess.[12]
-
Reagent Purity: Ensure your aromatic aldehyde is free of the corresponding carboxylic acid, which can interfere with the reaction. Solvents and alcohols should be anhydrous.
Below is a logical workflow for troubleshooting low-yield acetal formation.
Caption: Troubleshooting workflow for low-yield acetal formation.
Question: I am observing side products or decomposition of my starting material. What could be the cause?
Answer:
The formation of side products often points to reaction conditions that are too harsh or incompatible with other functional groups on your aromatic aldehyde.
-
Excessive Heat: While heating is necessary for Dean-Stark azeotropic distillation, excessively high temperatures can cause decomposition, especially for sensitive substrates.[7] If using toluene (b.p. ~111°C), the reaction temperature should not need to be significantly higher than that.[7]
-
Strongly Acidic Conditions: Strong acids can catalyze other reactions, such as polymerization or degradation, particularly with electron-rich or acid-sensitive aromatic aldehydes. Consider using milder catalysts like p-toluenesulfonic acid (p-TsOH) or a heterogeneous acid catalyst (e.g., Amberlyst-15) which can be easily filtered off.[5][13]
-
Substrate Sensitivity: If your aromatic aldehyde contains other acid-sensitive functional groups (e.g., N-Boc-protected amines, silyl ethers), traditional strong acid catalysis may not be suitable.[10] In these cases, consider alternative, milder methods such as photo-organocatalysis.[14][15]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for water removal?
The choice depends on the scale and specifics of your reaction.
-
Dean-Stark Apparatus: Excellent for medium to large-scale reactions where the alcohol and aldehyde are stable at the reflux temperature of the solvent (e.g., toluene). It provides a visual confirmation of water removal.[5][6][16]
-
Molecular Sieves: Very convenient for small-scale reactions or reactions run at lower temperatures. They physically trap water, driving the equilibrium.[2][8]
-
Trialkyl Orthoformates: Reagents like trimethyl orthoformate (TMOF) or triethyl orthoformate react chemically with the water byproduct to form an ester and alcohol, effectively removing it from the system.[11][13] This method is very effective but adds another reagent to the mixture.
Q2: Which acid catalyst should I choose for my aromatic aldehyde?
Several types of acid catalysts can be used, ranging from simple protic acids to solid-supported and Lewis acids.
| Catalyst Type | Examples | Typical Loading | Advantages | Considerations |
| Protic Acids | p-TsOH, H₂SO₄, HCl[5][10][11] | 0.1 - 5 mol% | Inexpensive, readily available. | Can be corrosive; difficult to remove; may be too harsh for sensitive substrates.[10] |
| Lewis Acids | ZrCl₄, Ce(OTf)₃[15] | Catalytic | High efficiency and chemoselectivity. | May be sensitive to moisture; higher cost. |
| Heterogeneous | Amberlyst-15, Perchloric acid on SiO₂[13][15] | Varies | Easily removed by filtration, reusable, often milder. | May have lower activity, requiring longer reaction times or more catalyst. |
| Photocatalysts | Eosin Y, Thioxanthenone[14][15] | 1 - 10 mol% | Extremely mild, neutral conditions, suitable for acid-sensitive molecules. | Requires a light source; may not be suitable for all substrates. |
Q3: Can I use the alcohol as the solvent?
Yes, this is a highly effective strategy. Using the alcohol (e.g., methanol for dimethyl acetals, ethylene glycol for cyclic dioxolane acetals) as the solvent places it in large excess, which strongly favors product formation according to Le Châtelier's principle.[12] This is often combined with a chemical drying agent like an orthoformate or molecular sieves.
Q4: How do reaction conditions affect different aromatic aldehydes?
Generally, the electronic nature of substituents on the aromatic ring has a minor effect on the efficiency of acetalization.[11] However, aldehydes with strong electron-donating groups may be slightly less reactive.[11] Steric hindrance around the aldehyde group can slow the reaction, potentially requiring longer reaction times or more forcing conditions.
Experimental Protocols
Protocol 1: General Procedure using Dean-Stark Apparatus
This protocol is suitable for reactions where azeotropic water removal is desired.
-
To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 eq).
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Add the alcohol (2.2 - 5.0 eq) or diol (1.1 - 1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01 - 0.05 eq).
-
Add a solvent that forms an azeotrope with water (e.g., toluene or benzene) to give a starting material concentration of approximately 0.5 M.
-
Assemble a Dean-Stark apparatus and a reflux condenser.[5]
-
Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC or GC-MS analysis indicates complete consumption of the starting aldehyde.
-
Cool the reaction to room temperature. Quench the reaction by washing with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acetal, which can be purified by distillation or column chromatography.
Protocol 2: Acetalization using HCl in Methanol at Room Temperature
This is a very efficient method for preparing dimethyl acetals from a range of aromatic aldehydes.[11]
-
In a flask, dissolve the aromatic aldehyde (e.g., 2 mmol) in methanol. The amount of methanol should be sufficient to act as both reactant and solvent (e.g., 10 mL).
-
Add a catalytic amount of hydrochloric acid (e.g., 0.1 mol % of a stock solution).[11]
-
Stir the mixture at ambient temperature.
-
Monitor the reaction by TLC or GC-MS. Reactions are often complete within 20-60 minutes.[11]
-
Upon completion, neutralize the acid with a weak base (e.g., a few drops of triethylamine or by pouring into a saturated NaHCO₃ solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the product.
Reaction Mechanism Visualization
The acid-catalyzed formation of an acetal from an aldehyde and an alcohol proceeds through a two-stage mechanism involving a hemiacetal intermediate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO1999016735A1 - Method for making acetal compounds - Google Patents [patents.google.com]
- 10. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Dimethyl Acetals [organic-chemistry.org]
- 14. Photo-organocatalytic synthesis of acetals from aldehydes - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03605E [pubs.rsc.org]
- 15. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Problem 1: Low yield after purification.
| Potential Cause | Suggested Solution |
| Incomplete Reaction: The synthesis of the dioxolane may not have gone to completion, leaving unreacted starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion before beginning purification. |
| Product Loss During Extraction: The product may have some water solubility, leading to loss in the aqueous phase during workup. | Minimize the volume of water used for washing the organic layer. Perform multiple extractions with a smaller volume of organic solvent. A brine wash can also help to reduce the solubility of the product in the aqueous layer. |
| Decomposition on Silica Gel: The acidic nature of standard silica gel can cause the hydrolysis of the acetal back to the aldehyde. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. Alternatively, use a different stationary phase such as alumina or florisil.[1] |
| Improper Recrystallization Solvent: The chosen solvent system may be too good at dissolving the product, even at low temperatures. | Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Common systems include heptane/ethyl acetate and methanol/water.[3] |
Problem 2: Product is impure after column chromatography.
| Potential Cause | Suggested Solution |
| Poor Separation of Impurities: The polarity of the eluent may not be optimal to separate the product from closely related impurities. | Optimize the solvent system for column chromatography using TLC. A good separation on TLC will show distinct spots for your product and impurities. A common starting point is a mixture of hexanes and ethyl acetate. |
| Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| Co-elution with Unreacted Aldehyde: The starting benzothiophene-4-carbaldehyde may have a similar polarity to the product. | Ensure the reaction has gone to completion. If unreacted aldehyde is still present, consider a chemical quench to remove it before chromatography. |
| Presence of Hemiacetal Impurity: Incomplete reaction or exposure to mild acid can result in the formation of a hemiacetal, which may have a similar polarity to the desired product. | Drive the acetal formation to completion using a Dean-Stark apparatus to remove water. During workup, ensure conditions remain neutral or slightly basic. |
Problem 3: The purified product is an oil instead of a solid.
| Potential Cause | Suggested Solution |
| Residual Solvent: The product may be retaining solvent from the purification process. | Dry the product under high vacuum for an extended period. Gentle heating may also help to remove residual solvent, but care must be taken to avoid decomposition. |
| Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice and prevent solidification. | Re-purify the material using a different technique. For example, if the initial purification was by column chromatography, try recrystallization. |
| Polymorphism: The compound may exist in different crystalline forms, one of which may be an oil or have a very low melting point. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if one is available. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include unreacted benzo[b]thiophene-4-carbaldehyde, ethylene glycol, and the intermediate hemiacetal. Side products from the synthesis of the benzothiophene core could also be present.[]
Q2: How can I test the stability of my compound on silica gel?
A2: To test for stability, dissolve a small amount of your compound in a suitable solvent and spot it on a TLC plate. Then, add a small amount of silica gel to the solution and stir for an hour. Spot the solution on the same TLC plate next to the original spot. If a new spot appears or the original spot diminishes significantly, your compound is likely degrading on silica gel.[1]
Q3: What is the best way to remove residual ethylene glycol?
A3: Ethylene glycol is highly water-soluble. During the workup, multiple washes with water will effectively remove the majority of residual ethylene glycol from the organic layer.
Q4: My column is running very slowly. What can I do?
A4: Slow column flow can be due to finely powdered silica gel, improper packing, or the use of a very viscous solvent system. Ensure your silica gel is of the correct mesh size for flash chromatography. When packing the column, create a uniform slurry and allow it to settle evenly. If the solvent system is too viscous, consider switching to a less viscous alternative with similar polarity.
Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Deactivation: Add 1% triethylamine (by volume) to the slurry and stir for 15 minutes.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent (e.g., isopropanol). Allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Dissolution: In a larger flask, dissolve the bulk of the impure material in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following tables provide illustrative data for the purification of this compound. Note: This data is for demonstrative purposes and may not reflect actual experimental results.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC) (%) |
| Column Chromatography (Standard Silica) | 1.00 | 0.65 | 65 | 92.5 |
| Column Chromatography (Deactivated Silica) | 1.00 | 0.85 | 85 | 98.1 |
| Recrystallization (Isopropanol) | 1.00 | 0.78 | 78 | 99.2 |
Table 2: Optimization of Recrystallization Solvent
| Solvent System | Volume (mL) | Recovery (%) | Purity (by HPLC) (%) |
| Methanol | 15 | 72 | 98.9 |
| Ethanol | 12 | 75 | 99.1 |
| Isopropanol | 10 | 81 | 99.2 |
| Heptane/Ethyl Acetate (9:1) | 20 | 68 | 97.5 |
Visualizations
References
Stability of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane in different solvent systems
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane in various solvent systems. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpectedly rapid degradation of the compound in solution. | Acidic conditions: The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis. Traces of acid in the solvent or on glassware can initiate this degradation.[1][2] | Ensure all glassware is thoroughly cleaned and dried. Use high-purity, neutral solvents. If an acidic environment is necessary for the experiment, consider conducting the experiment at a lower temperature to reduce the rate of hydrolysis. |
| Presence of Lewis acids: Similar to Brønsted acids, Lewis acids can catalyze the cleavage of the dioxolane ring.[2] | Avoid using solvents or reagents that may contain Lewis acidic impurities. | |
| Elevated temperatures: Higher temperatures can accelerate degradation pathways. | If possible, conduct experiments at room temperature or below. Store solutions of the compound at low temperatures when not in use. | |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Incomplete dissolution: The compound may not be fully dissolved in the chosen solvent, leading to variability in the concentration of the analyzed samples. | Use a solvent in which the compound is freely soluble. Sonication or gentle warming may aid dissolution, but be mindful of potential thermal degradation. |
| Adsorption to surfaces: The compound may adsorb to the surfaces of glassware or analytical equipment, leading to lower than expected concentrations. | Silanize glassware to reduce active sites for adsorption. Prime the analytical system (e.g., HPLC column) with the sample solution before quantitative analysis. | |
| Degradation during analysis: The analytical method itself (e.g., high temperature in GC inlet, acidic mobile phase in HPLC) could be causing on-instrument degradation. | Optimize analytical parameters to be as mild as possible. For HPLC, use a neutral or slightly basic mobile phase if compatible with the column and detection method. | |
| Appearance of unknown peaks in the chromatogram after sample preparation. | Formation of degradation products: The compound may be degrading under the sample preparation conditions. The primary degradation product is likely benzo[b]thiophene-4-carbaldehyde and ethylene glycol resulting from hydrolysis of the dioxolane ring. | Perform a forced degradation study to identify potential degradation products.[3][4] This will help in confirming the identity of the unknown peaks. Minimize sample preparation time and keep samples cool. |
| Oxidation: The benzo[b]thiophene ring system may be susceptible to oxidation, although it is generally considered an electron-rich and relatively stable aromatic system.[5][6] | Degas solvents to remove dissolved oxygen. Consider the addition of an antioxidant if compatible with the experimental setup. | |
| Difficulty in achieving a stable baseline during HPLC analysis. | Solvent incompatibility: The mobile phase may not be compatible with the solvent used to dissolve the sample, leading to baseline disturbances. | Ensure the sample solvent is miscible with the mobile phase. If possible, dissolve the sample in the mobile phase itself. |
| Column bleed: The stationary phase of the HPLC column may be degrading, especially with aggressive mobile phases or high temperatures. | Use a high-quality, appropriate HPLC column for the application. Operate within the recommended pH and temperature ranges for the column. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most probable degradation pathway is the acid-catalyzed hydrolysis of the 1,3-dioxolane ring to yield benzo[b]thiophene-4-carbaldehyde and ethylene glycol.[1][2] This reaction is common for acetals and ketals.
Q2: In which types of solvents is this compound expected to be most stable?
A2: The compound is expected to be most stable in aprotic, neutral, or slightly basic solvents. Examples include acetonitrile, tetrahydrofuran (THF), ethyl acetate, and acetone. Protic solvents, especially under acidic conditions, are likely to promote hydrolysis.
Q3: How should I store solutions of this compound?
A3: Solutions should be stored in tightly sealed containers, protected from light, and at low temperatures (e.g., 2-8 °C or frozen) to minimize solvent evaporation and potential degradation. For long-term storage, it is advisable to store the compound as a solid.
Q4: What are the expected degradation products under forced degradation conditions?
A4: Under various stress conditions, the following degradation products might be observed:
-
Acidic Hydrolysis: Benzo[b]thiophene-4-carbaldehyde and ethylene glycol.
-
Basic Hydrolysis: The compound is expected to be relatively stable under basic conditions, although strong bases at high temperatures could potentially lead to other reactions.
-
Oxidation: Oxidation of the sulfur atom in the benzo[b]thiophene ring to a sulfoxide or sulfone is possible under strong oxidizing conditions.
-
Thermal: At high temperatures, decomposition into various smaller molecules could occur.
-
Photolytic: The benzo[b]thiophene moiety contains a chromophore that can absorb UV light, potentially leading to photolytic degradation. The specific products would depend on the wavelength of light and the solvent.
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability and identify potential degradation products.[3][4][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[7]
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with a suitable base (e.g., 0.1 M sodium hydroxide) before analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis.
-
Neutralize the samples with a suitable acid (e.g., 0.1 M hydrochloric acid) before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution and a sample of the solid compound at an elevated temperature (e.g., 80 °C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution and a sample of the solid compound to a light source that provides both UV and visible light (e.g., as specified in ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
Analyze the exposed and control samples at a suitable time point.
-
3. Analysis:
-
Analyze all samples using a stability-indicating analytical method, typically reverse-phase HPLC with UV detection.
-
The method should be capable of separating the parent compound from all potential degradation products.
-
Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent peak is free from co-eluting degradants.
Data Presentation
The results of the stability studies should be summarized in a clear and organized manner to facilitate comparison.
Table 1: Stability of this compound in Different Solvents at Room Temperature
| Solvent System | Time (hours) | % Assay of Parent Compound | % Degradation |
| Acetonitrile | 0 | 100.0 | 0.0 |
| 24 | |||
| 48 | |||
| Methanol | 0 | 100.0 | 0.0 |
| 24 | |||
| 48 | |||
| Water (pH 7) | 0 | 100.0 | 0.0 |
| 24 | |||
| 48 | |||
| 0.1 M HCl | 0 | 100.0 | 0.0 |
| 2 | |||
| 4 | |||
| 0.1 M NaOH | 0 | 100.0 | 0.0 |
| 24 | |||
| 48 |
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Acid-catalyzed hydrolysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Interpretation of unexpected peaks in the NMR spectrum of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
This technical support guide addresses the interpretation of unexpected peaks in the NMR spectrum of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane, a common issue faced by researchers in synthetic chemistry and drug development.
Troubleshooting Guide & FAQs
Q1: I'm seeing more peaks in the 1H NMR spectrum of my this compound sample than I expected. What are the likely causes?
A1: Unexpected peaks in an NMR spectrum can arise from several sources. The most common culprits include:
-
Residual Solvents: Small amounts of solvents used during the synthesis or work-up are a frequent source of extra peaks. Common examples include diethyl ether, ethyl acetate, hexane, and dichloromethane.[1][2][3][4]
-
Impurities from Starting Materials or Reagents: Unreacted starting materials, such as benzo[b]thiophene-4-carbaldehyde or ethylene glycol, or byproducts from the reaction can appear in the final spectrum.
-
Degradation of the Compound: this compound can be sensitive to acidic conditions, which could lead to the hydrolysis of the dioxolane ring, regenerating the starting aldehyde.
-
Conformational Isomers: The 1,3-dioxolane ring is not planar and can exist in different conformations, which may be in slow exchange on the NMR timescale, leading to a more complex spectrum than anticipated.[5][6]
-
Water: The presence of water in the NMR solvent is very common and its chemical shift can vary depending on the solvent and temperature.[3]
-
Grease: Contamination from vacuum grease used in glassware is another possibility.[7]
Q2: How can I identify if the unexpected peaks are from residual solvents?
A2: The chemical shifts of common laboratory solvents are well-documented.[1][2][3] You can compare the chemical shifts of your unexpected peaks to published data for various solvents in the deuterated solvent you used for your NMR analysis. A helpful strategy is to add a small amount of the suspected solvent to your NMR tube and re-acquire the spectrum. If the peak increases in intensity, it confirms the identity of the solvent impurity.
Q3: What are the expected 1H NMR chemical shifts for this compound?
-
Benzo[b]thiophene protons: These aromatic protons typically resonate in the range of δ 7.0-8.0 ppm.[8][9] The exact shifts and coupling patterns will depend on the substitution at the 4-position.
-
Dioxolane protons: The CH proton at the 2-position (the acetal proton) is expected to be a singlet around δ 5.8-6.2 ppm. The four CH2 protons of the dioxolane ring will likely appear as a multiplet around δ 3.9-4.2 ppm.
Q4: Could the unexpected peaks be due to the starting materials?
A4: Yes, this is a common scenario. If the reaction to form the dioxolane did not go to completion, you might see signals from benzo[b]thiophene-4-carbaldehyde. The aldehyde proton would be a very distinct singlet far downfield, typically between δ 9.5-10.5 ppm. You might also see a broad singlet corresponding to the hydroxyl protons of unreacted ethylene glycol.
Q5: How would conformational isomers of the dioxolane ring affect the spectrum?
A5: The five-membered 1,3-dioxolane ring can undergo pseudorotation between different envelope and twist conformations.[5][6] If the rate of interconversion between these conformers is slow on the NMR timescale (which can be influenced by temperature), then the protons on the dioxolane ring may not be chemically equivalent. This can lead to more complex splitting patterns or even separate sets of peaks for each conformer, making the spectrum appear more crowded than expected. Running the NMR at a higher temperature can sometimes coalesce these separate signals into a single, averaged signal, which can help confirm the presence of conformational isomers.
Data Presentation
Table 1: Approximate 1H NMR Chemical Shifts (δ, ppm) for this compound and Potential Impurities in CDCl3.
| Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| Benzo[b]thiophene Protons | 7.0 - 8.0 | Multiplet |
| Dioxolane CH (acetal) | 5.8 - 6.2 | Singlet |
| Dioxolane CH2 | 3.9 - 4.2 | Multiplet |
| Potential Impurities | ||
| Benzo[b]thiophene-4-carbaldehyde (CHO) | 9.5 - 10.5 | Singlet |
| Ethylene Glycol (OH) | Variable (broad) | Singlet |
| Ethylene Glycol (CH2) | ~3.7 | Singlet |
| Diethyl Ether (CH2) | ~3.48 | Quartet |
| Diethyl Ether (CH3) | ~1.21 | Triplet |
| Ethyl Acetate (CH2) | ~4.12 | Quartet |
| Ethyl Acetate (CH3) | ~2.05 | Singlet |
| Ethyl Acetate (CH3) | ~1.26 | Triplet |
| Hexane | ~0.88, ~1.26 | Multiplets |
| Dichloromethane | ~5.30 | Singlet |
| Water | ~1.56 | Singlet |
Note: Chemical shifts of impurities are approximate and can vary slightly based on concentration and sample matrix.[1][3]
Experimental Protocols
Standard 1H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry vial.
-
The solution should be clear and free of particulate matter. If necessary, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required and the solvent does not already contain it.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent residual peak. This is a critical step for obtaining high-resolution spectra.
-
-
Data Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For a routine 1H spectrum, 8 to 16 scans are often sufficient.
-
Apply a 90° pulse and acquire the free induction decay (FID).
-
The relaxation delay between scans should be set appropriately (e.g., 1-5 seconds) to allow for full relaxation of the protons.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak or the TMS peak to its known chemical shift (e.g., CDCl3 at 7.26 ppm, TMS at 0 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the peak multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the structure.
-
Mandatory Visualization
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thianaphthene(95-15-8) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Purification of Benzo[b]thiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving benzo[b]thiophene-4-carbaldehyde. The following resources offer detailed protocols and data to address common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities when using benzo[b]thiophene-4-carbaldehyde in a Wittig reaction?
A1: In a typical Wittig reaction involving benzo[b]thiophene-4-carbaldehyde, the primary impurities include unreacted starting material (benzo[b]thiophene-4-carbaldehyde) and triphenylphosphine oxide (TPPO), a byproduct of the Wittig reagent.[1][2][3] Depending on the stability of the ylide and the reaction conditions, side products from undesired reactions may also be present.[2]
Q2: How can I effectively remove unreacted benzo[b]thiophene-4-carbaldehyde from my final product?
A2: Several methods can be employed to remove unreacted benzo[b]thiophene-4-carbaldehyde, each with its own advantages. The most common and effective techniques are:
-
Sodium Bisulfite Extraction: This method leverages the reactivity of the aldehyde functional group with sodium bisulfite to form a water-soluble adduct, which can then be separated from the desired product via liquid-liquid extraction.[4][5]
-
Column Chromatography: A versatile technique that separates compounds based on their polarity. By selecting an appropriate solvent system, benzo[b]thiophene-4-carbaldehyde can be effectively separated from the product.
-
Recrystallization: This technique purifies solid products by dissolving the crude material in a suitable solvent and allowing the desired compound to crystallize, leaving impurities in the solution.
The choice of method will depend on the properties of your product and the scale of your reaction.
Q3: Which purification method offers the best recovery and purity for a non-polar product contaminated with benzo[b]thiophene-4-carbaldehyde?
A3: For a non-polar product, sodium bisulfite extraction is often the most efficient method for removing the more polar aldehyde impurity. This technique can offer excellent removal rates with high recovery of the desired non-polar component.[6] Column chromatography is also highly effective but may involve more solvent and time. Recrystallization is most effective when the product and impurity have significantly different solubilities in the chosen solvent.
Troubleshooting Guides
Issue 1: Unreacted Benzo[b]thiophene-4-carbaldehyde Remains After Reaction
This guide provides a systematic approach to removing residual benzo[b]thiophene-4-carbaldehyde from your reaction mixture.
Workflow for Removal of Unreacted Aldehyde
Caption: Workflow for selecting and applying a suitable purification method to remove unreacted aldehyde.
Method 1: Sodium Bisulfite Extraction
This method is highly effective for separating aldehydes from other organic compounds by converting the aldehyde into a water-soluble salt.[4][5]
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) in a separatory funnel.
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel. The typical ratio is 1:1 (v/v) of the organic solvent to the bisulfite solution.
-
Extraction: Shake the funnel vigorously for 5-10 minutes to ensure complete reaction between the aldehyde and the bisulfite. This forms the water-soluble bisulfite adduct of benzo[b]thiophene-4-carbaldehyde.
-
Phase Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct, can be drained off.
-
Washing: Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Data Presentation: Efficiency of Aldehyde Removal
| Method | Starting Material Purity | Purity After 1 Wash | Purity After 2 Washes | Typical Product Recovery | Reference |
| Sodium Bisulfite Extraction | Mixture | >95% removal of aldehyde | >98% removal of aldehyde | >90% | [6][7] |
Method 2: Column Chromatography
Flash column chromatography is a standard technique for purifying organic compounds. The choice of eluent is critical for successful separation.
Experimental Protocol:
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity. Unreacted benzo[b]thiophene-4-carbaldehyde, being more polar than a typical non-polar product, will elute later.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: TLC and Column Chromatography Parameters
| Compound | Typical Rf Value (20% EtOAc/Hexane) | Elution Order | Recommended Eluent System |
| Non-polar Product (e.g., Stilbene derivative) | ~0.6 - 0.8 | First | Hexane/Ethyl Acetate gradient (e.g., 0% to 30% EtOAc) |
| Benzo[b]thiophene-4-carbaldehyde | ~0.3 - 0.4 | Second | Hexane/Ethyl Acetate gradient |
| Triphenylphosphine Oxide (TPPO) | ~0.1 - 0.2 | Last | Hexane/Ethyl Acetate gradient |
Method 3: Recrystallization
Recrystallization is an effective method for purifying solid products, provided a suitable solvent can be found.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the unreacted aldehyde has different solubility characteristics. Common solvents for benzothiophene derivatives include alcohols (e.g., ethanol, isopropanol) and hydrocarbon/ether mixtures.[8]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.
-
Filtration: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Logical Relationship of Purification Choices
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | Semantic Scholar [semanticscholar.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. juliethahn.com [juliethahn.com]
- 7. researchgate.net [researchgate.net]
- 8. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Navigating the Scale-Up Synthesis of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of pharmaceutical intermediates is a critical phase in drug development, often presenting unique challenges that require robust troubleshooting strategies. This technical support center provides a comprehensive guide to navigating the common hurdles encountered during the large-scale synthesis of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane, a key intermediate in the production of active pharmaceutical ingredients such as Brexpiprazole.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the acid-catalyzed acetalization of benzo[b]thiophene-4-carbaldehyde with ethylene glycol. This reaction is typically carried out in a suitable solvent with azeotropic removal of water to drive the equilibrium towards the product.
Q2: What are the critical process parameters to monitor during scale-up?
A2: Key parameters include temperature, catalyst loading, rate of water removal, and reaction time. Careful control of these variables is crucial for ensuring high conversion, minimizing byproduct formation, and achieving consistent results at a larger scale.
Q3: How can I efficiently remove water during a large-scale reaction?
A3: A Dean-Stark apparatus is the standard equipment for azeotropic water removal in large-scale reactions. The choice of solvent is critical; toluene or benzene are commonly used as they form a low-boiling azeotrope with water.
Troubleshooting Common Issues
Issue 1: Low Conversion of Benzo[b]thiophene-4-carbaldehyde
-
Potential Cause A: Inefficient Water Removal. On a larger scale, the surface area-to-volume ratio decreases, which can make azeotropic water removal less efficient. If water remains in the reaction mixture, the equilibrium will favor the starting materials.
-
Solution: Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at a sufficient rate to effectively remove water. Consider increasing the volume of the azeotroping solvent. For very large scales, a continuous water removal system may be necessary.
-
-
Potential Cause B: Insufficient Catalyst. The catalyst concentration may need to be optimized for larger batches.
-
Solution: Perform small-scale experiments to determine the optimal catalyst loading for the desired reaction rate and conversion. Common catalysts include p-toluenesulfonic acid (p-TsOH) or other strong acid catalysts.
-
-
Potential Cause C: Inadequate Reaction Time. The reaction may require a longer duration to reach completion at a larger scale.
-
Solution: Monitor the reaction progress using techniques like TLC or HPLC. Continue the reaction until the starting material is consumed or a plateau in product formation is reached.
-
Issue 2: Formation of Impurities and Side Products
-
Potential Cause A: Over-alkylation or Polymerization. Prolonged reaction times or excessive catalyst loading can lead to the formation of polymeric byproducts or other undesired side reactions.
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Solution: Optimize the reaction time and catalyst concentration. Quench the reaction as soon as the desired conversion is achieved.
-
-
Potential Cause B: Degradation of Starting Material or Product. The benzo[b]thiophene moiety can be sensitive to harsh acidic conditions and high temperatures.
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Solution: Use the mildest effective acid catalyst and the lowest possible reaction temperature that still allows for efficient water removal. Consider using a milder catalyst such as pyridinium p-toluenesulfonate (PPTS).
-
Issue 3: Difficulties in Product Isolation and Purification
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Potential Cause A: Emulsion Formation During Workup. On a large scale, vigorous mixing during aqueous workup can lead to stable emulsions, making phase separation challenging.
-
Solution: Use a brine wash to help break the emulsion. Allow for a longer separation time and consider using a separatory funnel with a larger stopcock for better control.
-
-
Potential Cause B: Co-distillation or Co-crystallization with Impurities. Impurities with similar physical properties to the desired product can make purification by distillation or crystallization difficult.
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Solution: Employ column chromatography for purification if distillation or crystallization is ineffective. Alternatively, consider a chemical purification method, such as forming a derivative of the impurity to alter its solubility.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that these are representative values and may require optimization for specific equipment and batch sizes.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Reactants | ||
| Benzo[b]thiophene-4-carbaldehyde | 1.0 eq | 1.0 eq |
| Ethylene Glycol | 1.5 - 2.0 eq | 1.2 - 1.5 eq |
| Catalyst | ||
| p-Toluenesulfonic acid (p-TsOH) | 0.01 - 0.05 eq | 0.01 - 0.03 eq |
| Solvent | ||
| Toluene | 10 - 20 mL/g | 5 - 10 mL/g |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 110 °C) | Reflux (approx. 110 °C) |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Workup & Purification | ||
| Method | Aqueous wash, drying, evaporation | Aqueous wash, drying, evaporation |
| Purification | Column Chromatography or Distillation | Distillation or Crystallization |
| Yield & Purity | ||
| Typical Yield | 85 - 95% | 80 - 90% |
| Typical Purity (after purification) | >98% | >98% |
Experimental Protocols
Key Experiment: Acetalization of Benzo[b]thiophene-4-carbaldehyde
This protocol provides a general methodology for the synthesis of this compound.
Materials:
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Benzo[b]thiophene-4-carbaldehyde
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Ethylene glycol
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p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
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Toluene
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Set up a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
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To the flask, add benzo[b]thiophene-4-carbaldehyde and toluene.
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Add ethylene glycol and p-toluenesulfonic acid monohydrate to the mixture.
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Heat the reaction mixture to reflux and maintain a steady reflux rate.
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Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by TLC or HPLC analysis.
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Once the reaction is complete (typically when the theoretical amount of water has been collected or the starting material is no longer detectable), cool the reaction mixture to room temperature.
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Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizations
The following diagrams illustrate the key experimental workflow and a logical troubleshooting pathway.
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Scale-Up Synthesis.
Technical Support Center: Dioxolane Formation with Dean-Stark Apparatus
Welcome to the technical support center for dioxolane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the rate of dioxolane formation using a Dean-Stark apparatus.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of dioxolanes, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is very slow or not proceeding to completion. What are the possible causes and how can I improve the reaction rate?
A1: A slow or incomplete reaction is a common issue in dioxolane formation. Several factors can contribute to this problem. The formation of dioxolanes is a reversible reaction, and its success heavily relies on efficiently removing the water byproduct to drive the equilibrium towards the product.[1][2]
Potential Causes & Solutions:
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Inefficient Water Removal: The primary function of the Dean-Stark apparatus is to remove water azeotropically.[1][3] If water is not being collected or is returning to the reaction flask, the equilibrium will not shift towards the product.
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Check Apparatus Setup: Ensure the Dean-Stark trap is set up correctly and that the solvent is refluxing at a steady rate to carry water vapor into the condenser. The condenser must be cool enough to ensure condensation.[4]
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Azeotropic Solvent Choice: Toluene is a standard solvent for this purpose due to its ability to form an azeotrope with water.[5][6] For a more environmentally friendly option, cyclopentyl methyl ether (CPME) can be used as it also forms a positive azeotrope with water.[7]
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Fill the Trap: Before starting the reaction, it is good practice to fill the Dean-Stark trap with the reaction solvent.[8]
-
-
Inappropriate Catalyst or Catalyst Concentration: An acid catalyst is crucial for the reaction.[2] The choice and amount of catalyst can significantly impact the reaction rate.
-
Catalyst Selection: p-Toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst.[1][5] Other catalysts like Amberlyst 15 or Montmorillonite K10 have also been reported to be effective.[9]
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Catalyst Loading: Ensure you are using a catalytic amount of the acid. Too little may result in a slow reaction, while too much can lead to side reactions.
-
-
Low Reaction Temperature: The reaction requires sufficient heat to ensure the azeotropic mixture of the solvent and water boils and is collected in the Dean-Stark trap.[6]
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Heating: Ensure the reaction mixture is heated to a vigorous reflux. The boiling point of the azeotrope of toluene and water is around 85°C.[6]
-
-
Steric Hindrance: The structure of the starting materials (the carbonyl compound and the diol) can affect the reaction rate. Sterically hindered diols or ketones may react more slowly.[9]
Q2: I am observing the formation of byproducts. What could be the reason and how can I minimize them?
A2: The formation of byproducts can be due to several factors, including excessive heat or catalyst concentration, and the presence of impurities.
Potential Causes & Solutions:
-
Side Reactions from High Temperatures: Excessively high temperatures can sometimes lead to side reactions or degradation of starting materials or products.[6]
-
Temperature Control: Maintain the reaction at a steady reflux temperature of the azeotrope. Avoid overheating.
-
-
Excess Catalyst: Too much acid catalyst can promote undesired side reactions.
-
Optimize Catalyst Loading: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. This can be determined through small-scale optimization experiments.
-
-
Impure Reagents: The presence of impurities in the starting materials or solvent can lead to the formation of byproducts.
-
Use Pure Reagents: Ensure that the carbonyl compound, diol, and solvent are of high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Dean-Stark apparatus in dioxolane formation?
A1: The Dean-Stark apparatus is used for the continuous removal of water produced during the reversible acetal formation reaction.[3][4] By removing water, the reaction equilibrium is shifted towards the formation of the dioxolane product, leading to higher yields.[1]
Q2: Which solvents are suitable for dioxolane formation using a Dean-Stark trap?
A2: The ideal solvent should form a heterogeneous azeotrope with water, be less dense than water, and have a boiling point high enough to facilitate the reaction. Toluene is a very common choice.[5] Benzene has also been used historically.[3] Greener alternatives like cyclopentyl methyl ether (CPME) are also effective.[7]
Q3: What are the most common catalysts for this reaction?
A3: Brønsted acids are typically used as catalysts. p-Toluenesulfonic acid (p-TSA) is a widely used and effective catalyst.[1][5] Other catalysts that have been successfully employed include solid acids like Amberlyst 15 and Montmorillonite K10, which can simplify purification as they can be filtered off after the reaction.[9] Lewis acids such as Zirconium tetrachloride have also been reported.[5]
Q4: How can I monitor the progress of the reaction?
A4: There are two primary ways to monitor the reaction's progress:
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Water Collection: The reaction is approaching completion when water ceases to collect in the Dean-Stark trap.[4]
-
Chromatography: Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the disappearance of the starting materials and the appearance of the product.[9]
Quantitative Data
The following tables summarize reaction conditions and outcomes for dioxolane synthesis from various sources.
Table 1: Comparison of Catalysts for Acetalization of Salicylaldehyde [9]
| Catalyst | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid | 8 | 60 |
| Amberlyst 15 | 10 | 55 |
| Montmorillonite K10 | 5 | 95 |
Reaction conditions: Salicylaldehyde, diol, and catalyst in refluxing toluene using a Dean-Stark apparatus.
Table 2: Dioxolane Formation with Various Diols using Montmorillonite K10 Catalyst [9]
| Diol | Reaction Time (h) | Yield (%) |
| (2R,3R)-(-)-2,3-Butanediol | 5 | 95 |
| (R)-(-)-1,2-Propanediol | 6 | 92 |
| 1,2-Ethanediol | 7 | 85 |
| (2S,4S)-(-)-2,4-Pentanediol | 8 | 70 |
Reaction conditions: Salicylaldehyde, diol, and Montmorillonite K10 in refluxing toluene using a Dean-Stark apparatus.
Experimental Protocols
General Protocol for Dioxolane Synthesis using a Dean-Stark Apparatus
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Diol (e.g., ethylene glycol)
-
Azeotropic solvent (e.g., toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (1.0 eq), the diol (1.2 - 2.0 eq), and the azeotropic solvent (enough to fill the flask and the Dean-Stark trap).
-
Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 eq of p-TSA).
-
Assemble the Dean-Stark apparatus and condenser. Fill the Dean-Stark trap with the solvent.
-
Heat the mixture to a steady reflux. The azeotropic mixture of the solvent and water will begin to distill and collect in the trap. As the condensate cools, water will separate and collect in the bottom of the trap, while the solvent will overflow and return to the reaction flask.[1][4]
-
Continue refluxing until no more water is collected in the trap. The progress can also be monitored by TLC or GC.[9]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding a mild base, such as solid sodium bicarbonate, and stir for a few minutes.[10]
-
Remove the catalyst by filtration if a solid catalyst was used, or by washing with a basic aqueous solution (e.g., saturated NaHCO₃ solution) if a soluble catalyst was used.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography as required.
Visualizations
The following diagrams illustrate the experimental workflow and troubleshooting logic for dioxolane formation.
Caption: Experimental workflow for dioxolane synthesis.
Caption: Troubleshooting logic for slow reactions.
References
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Minimizing byproduct formation in palladium-catalyzed reactions of benzo[b]thiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions of benzo[b]thiophenes. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during palladium-catalyzed reactions of benzo[b]thiophenes, such as direct arylation, Heck-type couplings, and Sonogashira reactions.
1. Low Yield of the Desired Product
Question: I am getting a low yield of my desired substituted benzo[b]thiophene. What are the potential causes and how can I improve it?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the ligand is critical. For instance, in direct C-H arylation, while ligand-free Pd(OAc)2 can be effective, the addition of specific phosphine ligands can significantly improve yields and selectivity.[1] Sterically demanding and electron-rich phosphine ligands can enhance the nucleophilicity of the Pd(0) center, facilitating oxidative addition.[2]
-
Reaction Conditions:
-
Temperature: Ensure the reaction is running at the optimal temperature. Some reactions require heating (e.g., 100-130°C) to proceed efficiently.[3][4]
-
Solvent: The choice of solvent can have a significant impact. Common solvents for these reactions include DMSO, DMF, toluene, and 1,4-dioxane.[3][5] A solvent screen is often a worthwhile optimization step.
-
Base: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and acetates (e.g., KOAc). The strength and nature of the base can influence the reaction rate and selectivity.[6]
-
-
Reagent Quality: Ensure the purity of your starting materials, as impurities can poison the catalyst. Solvents should be anhydrous and reactions are often best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and starting materials.[7][8]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
2. Significant Homocoupling of Starting Materials
Question: My main byproduct is the homocoupling of my aryl halide/boronic acid or the benzo[b]thiophene itself. How can I suppress this side reaction?
Answer:
Homocoupling is a common side reaction in many cross-coupling reactions. It can arise from several pathways, including oxygen-promoted coupling of organoboronic acids in Suzuki reactions.[7]
Troubleshooting Steps:
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction. This can be achieved by degassing the solvent and maintaining the reaction under a positive pressure of an inert gas like nitrogen or argon.[7] A nitrogen subsurface sparge before adding the catalyst can be particularly effective.[7]
-
Order of Reagent Addition: The order in which you add your reagents can matter. Sometimes, adding the palladium catalyst last to the pre-mixed and inerted solution of other reagents can minimize side reactions.
-
Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress palladium(II)-mediated homocoupling of boronic acids.[7]
-
Catalyst Loading: In some cases, high catalyst concentrations can lead to the formation of palladium black, which can promote side reactions.[9] Optimizing the catalyst loading, sometimes to very low levels (0.1–0.001 mol%), can improve the outcome.[9]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can often disfavor the pathways leading to homocoupling.
3. Formation of Multiple Isomers (Poor Regioselectivity)
Question: I am observing the formation of multiple isomers of my substituted benzo[b]thiophene. How can I improve the regioselectivity of the reaction?
Answer:
Achieving high regioselectivity is crucial for the utility of these reactions. The inherent reactivity of the benzo[b]thiophene ring can lead to substitution at different positions.
Troubleshooting Steps:
-
Directing Groups: The presence of substituents on the benzo[b]thiophene ring can direct the palladium catalyst to a specific position. For example, in direct arylation reactions, C2-selectivity is often observed.[1][3]
-
Catalyst and Ligand System: The choice of catalyst and ligand can strongly influence regioselectivity. For instance, specific ligand systems have been developed to favor C3-arylation over the more electronically favored C2-position.
-
Reaction Conditions: Fine-tuning the reaction temperature and solvent can sometimes improve regioselectivity.
-
Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block more reactive sites on the benzo[b]thiophene, perform the desired coupling, and then deprotect.
4. Catalyst Decomposition (Formation of Palladium Black)
Question: I am observing the formation of a black precipitate (palladium black) in my reaction, and the reaction is stalling. What is causing this and how can I prevent it?
Answer:
The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive, heterogeneous form. This is a common mode of catalyst deactivation.
Troubleshooting Steps:
-
Ligand Choice and Concentration: The ligand plays a key role in stabilizing the active palladium species. Ensure you are using an appropriate ligand and that the palladium-to-ligand ratio is optimal. Bulky, electron-rich phosphine ligands are often effective at preventing catalyst aggregation.[2]
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Concentration: High concentrations of reactants or catalyst can sometimes lead to precipitation. Running the reaction at a lower concentration may help.
-
Additives: Certain additives can help to stabilize the catalyst.
-
Catalyst Pre-activation: Using a pre-formed, well-defined palladium catalyst complex can sometimes provide greater stability and activity compared to generating the active catalyst in situ.
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data from the literature on the impact of reaction parameters on product yield and byproduct formation in various palladium-catalyzed reactions of benzo[b]thiophenes.
Table 1: Optimization of Direct C2-Arylation of Benzo[b]thiophene 1,1-Dioxide [3]
| Entry | Pd Catalyst (mol%) | Cu Salt (equiv) | Solvent | Yield of 3a (%) | Byproducts Noted |
| 1 | Pd(OAc)2 (10) | Cu(OAc)2 (2.0) | 1,4-Dioxane | 39 | Trace homocoupling |
| 2 | Pd(OAc)2 (10) | Cu(OAc)2 (2.0) | Toluene | 25 | Trace homocoupling |
| 3 | Pd(OAc)2 (10) | Cu(OAc)2 (2.0) | DCE | 21 | Trace homocoupling |
| 4 | Pd(OAc)2 (10) | Cu(OAc)2 (2.0) | DMSO | 52 | Trace homocoupling |
| 5 | Pd(OAc)2 (10) | Cu(OAc)2 (2.0) | DMF | 45 | Trace homocoupling |
| 6 | PdCl2 (10) | Cu(OAc)2 (2.0) | DMSO | 35 | Trace homocoupling |
| 7 | Pd(MeCN)2Cl2 (10) | Cu(OAc)2 (2.0) | DMSO | 31 | Trace homocoupling |
| 8 | Pd(OAc)2 (10) | Cu(OAc)2 (4.0) | DMSO | 81 | Trace homocoupling |
Table 2: Optimization of Oxidative Heck Reaction of Benzo[b]thiophene 1,1-Dioxide [10]
| Entry | Pd Catalyst (mol%) | Oxidant (equiv) | Additive (equiv) | Solvent | Temperature (°C) | Yield of 3a (%) | Byproducts Noted |
| 1 | Pd(OAc)2 (5) | AgOAc (3.0) | AcOH (1.0 mL) | AcOH | 100 | 37 | Trace homocoupling |
| 2 | PdCl2 (5) | AgOAc (3.0) | AcOH (1.0 mL) | AcOH | 100 | <10 | Trace homocoupling |
| 3 | Pd(TFA)2 (5) | AgOAc (3.0) | AcOH (1.0 mL) | AcOH | 100 | 21 | Trace homocoupling |
| 4 | Pd(OAc)2 (5) | Ag2CO3 (3.0) | AcOH (1.0 mL) | AcOH | 100 | 32 | Trace homocoupling |
| 5 | Pd(OAc)2 (5) | Cu(OAc)2 (3.0) | AcOH (1.0 mL) | AcOH | 100 | <10 | Trace homocoupling |
| 6 | Pd(OAc)2 (5) | AgOAc (3.0) | PivOH (3.0) | DCE | 120 | 71 | Trace homocoupling |
| 7 | Pd(OAc)2 (5) | AgOPiv (3.0) | PivOH (3.0) | THF | 80 | 95 | Trace homocoupling |
Experimental Protocols
General Procedure for Oxidative Cross-Coupling of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids [3]
A 10 mL Schlenk tube is charged with the benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)2 (4.4 mg, 10 mol %), Cu(OAc)2 (145 mg, 0.8 mmol, 4.0 equiv), pyridine (48 μL, 0.6 mmol, 3.0 equiv), and DMSO (1.0 mL) under a N2 atmosphere. The resulting mixture is stirred at 100 °C for 20 h. Upon completion, the reaction mixture is diluted with 10 mL of H2O and extracted with EtOAc (3x). The combined organic phase is dried with Na2SO4 and concentrated under reduced pressure. The residue is then purified by flash chromatography on silica gel.
General Procedure for Oxidative Heck Reaction of Benzo[b]thiophene 1,1-Dioxides with Alkenes [10]
To a screw-capped vial is added benzo[b]thiophene 1,1-dioxide (0.1 mmol, 1.0 equiv), alkene (0.15 mmol, 1.5 equiv), Pd(OAc)2 (1.1 mg, 5 mol %), AgOPiv (3.0 equiv), PivOH (3.0 equiv), and THF (0.6 mL). The vial is sealed and the mixture is stirred at 80 °C for 12 h. After cooling to room temperature, the reaction mixture is treated with a saturated aqueous NaHCO3 solution to adjust the pH to 7. The resulting mixture is extracted with DCM (3 x 20 mL), washed with brine, and dried over anhydrous Na2SO4. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for minimizing byproducts in palladium-catalyzed reactions.
Caption: Generalized catalytic cycle and common points of byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of 2-(Benzo[b]thiophen-yl)-1,3-dioxolane Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. This guide provides a comparative analysis of the standard characterization data for 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane and its isomers, offering a valuable resource for those working with these heterocyclic scaffolds.
Physicochemical Properties: A Comparative Overview
The following table summarizes the available characterization data for the 2- and 5-substituted isomers of 2-(Benzo[b]thiophen-yl)-1,3-dioxolane. This data provides a baseline for the expected properties of the 4-yl isomer.
| Property | 2-(Benzo[b]thiophen-2-yl)-1,3-dioxolane | This compound | 2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane |
| CAS Number | 568572-21-4 | 153798-71-1 | 96803-06-4[1] |
| Molecular Formula | C₁₃H₁₅BO₂S | C₁₁H₁₀O₂S | C₁₁H₁₀O₂S[1] |
| Molecular Weight | 246.13 g/mol | 206.26 g/mol | 206.26 g/mol [1] |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| ¹H NMR | Data not available | Data not available | Data not available |
| ¹³C NMR | Data not available | Data not available | Data not available |
| Mass Spectrometry | Data not available | Data not available | Data not available |
Experimental Protocols for Characterization
The following are detailed methodologies for the key experiments typically used to characterize benzo[b]thiophene derivatives. These protocols are based on established practices in organic chemistry.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules.
-
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 300 or 500 MHz NMR spectrometer is typically used.
-
Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
-
Analysis: Analyze the chemical shift, integration, and multiplicity of the signals to determine the number and connectivity of protons in the molecule.
-
-
¹³C NMR (Carbon-13 NMR):
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the same manner as for ¹H NMR.
-
Instrumentation: The same spectrometer as for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.
-
Analysis: The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) are common techniques.
-
Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). For GC-MS, the sample is typically injected as a dilute solution.
-
Data Acquisition: The instrument is calibrated using a known standard. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.
-
Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern can provide structural information.
Melting Point Determination
The melting point is a key physical property that indicates the purity of a solid compound.
-
Instrumentation: A calibrated melting point apparatus is used.
-
Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.
-
Procedure: The sample is heated slowly, and the temperature range over which the solid melts is recorded. A sharp melting point range typically indicates a pure compound.
Visualizing the Synthesis and Characterization Workflow
The following diagrams, generated using Graphviz, illustrate the general workflow for the synthesis and characterization of 2-(Benzo[b]thiophen-yl)-1,3-dioxolane derivatives.
Caption: General synthetic route for 2-(Benzo[b]thiophen-yl)-1,3-dioxolane derivatives.
Caption: Standard characterization workflow for synthesized compounds.
References
Confirming the Structure of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis utilizing 2D Nuclear Magnetic Resonance (NMR) spectroscopy to definitively distinguish 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane from a potential positional isomer, 2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane. Detailed experimental protocols and predicted data are presented to support this structural elucidation.
The benzo[b]thiophene moiety is a prevalent scaffold in medicinal chemistry, and precise determination of substituent positions is critical for understanding structure-activity relationships. While 1D NMR provides initial insights, overlapping signals in the aromatic region can lead to ambiguity. 2D NMR techniques, such as COSY, HSQC, and HMBC, offer a powerful solution by revealing through-bond correlations between nuclei, thereby enabling definitive structural assignment.
Predicted 1D and 2D NMR Data for Structural Elucidation
To illustrate the power of 2D NMR in distinguishing between the 4-yl and 5-yl isomers, predicted ¹H and ¹³C NMR chemical shifts were generated. These predicted values form the basis for anticipating the correlation patterns in COSY, HSQC, and HMBC spectra, which are the key differentiators for structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| This compound | 2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane | ||
| Atom | ¹H (ppm) | ¹³C (ppm) | Atom |
| H-2 | 7.55 | C-2 | 125.0 |
| H-3 | 7.40 | C-3 | 123.0 |
| H-5 | 7.80 | C-3a | 139.5 |
| H-6 | 7.30 | C-4 | 135.0 |
| H-7 | 7.90 | C-5 | 122.5 |
| H-1' | 6.20 | C-6 | 124.0 |
| H-2'/3' | 4.15 | C-7 | 123.5 |
| C-7a | 140.5 | ||
| C-1' | 103.0 | ||
| C-2'/3' | 65.5 |
Table 2: Expected Key 2D NMR Correlations
| Experiment | This compound: Expected Correlations | 2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane: Expected Correlations |
| COSY | H-2 ↔ H-3H-5 ↔ H-6H-6 ↔ H-7 | H-2 ↔ H-3H-6 ↔ H-7 |
| HSQC | H-2 ↔ C-2H-3 ↔ C-3H-5 ↔ C-5H-6 ↔ C-6H-7 ↔ C-7H-1' ↔ C-1'H-2'/3' ↔ C-2'/3' | H-2 ↔ C-2H-3 ↔ C-3H-4 ↔ C-4H-6 ↔ C-6H-7 ↔ C-7H-1' ↔ C-1'H-2'/3' ↔ C-2'/3' |
| HMBC | H-1' ↔ C-4, C-3a, C-5H-5 ↔ C-4, C-3a, C-7H-7 ↔ C-5, C-7a | H-1' ↔ C-5, C-4, C-6H-4 ↔ C-3, C-5, C-7aH-6 ↔ C-5, C-7a |
The crucial differentiating correlations are highlighted in bold in the HMBC section of Table 2. For the 4-yl isomer, the proton of the dioxolane ring (H-1') is expected to show a correlation to C-4, C-3a, and C-5 of the benzo[b]thiophene ring system. In contrast, for the 5-yl isomer, H-1' would show correlations to C-5, C-4, and C-6. These distinct long-range coupling patterns provide unequivocal evidence for the correct substitution pattern.
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Tune and match the probe for ¹H.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Load the standard COSY pulse program.
-
-
Acquisition Parameters:
-
Set the spectral width in both dimensions to cover all proton signals.
-
Number of increments (TD in F1): 256-512.
-
Number of scans (NS): 2-8.
-
Relaxation delay (d1): 1-2 seconds.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correction is not typically required for magnitude COSY spectra.
-
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and directly attached carbons (one-bond C-H coupling).
-
Sample Preparation: As for COSY.
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Acquire 1D ¹H and ¹³C spectra to determine spectral widths.
-
Load the standard HSQC pulse program (e.g., hsqcedetgpsisp2.2).
-
-
Acquisition Parameters:
-
Set the ¹H spectral width (F2 dimension) and ¹³C spectral width (F1 dimension).
-
Number of increments (TD in F1): 128-256.
-
Number of scans (NS): 4-16.
-
Set the one-bond C-H coupling constant (¹JCH) to an average value of 145 Hz.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds.
-
Sample Preparation: As for COSY.
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C.
-
Acquire 1D ¹H and ¹³C spectra to determine spectral widths.
-
Load the standard HMBC pulse program (e.g., hmbcgplpndqf).
-
-
Acquisition Parameters:
-
Set the ¹H spectral width (F2 dimension) and ¹³C spectral width (F1 dimension).
-
Number of increments (TD in F1): 256-512.
-
Number of scans (NS): 8-32 (or more for dilute samples).
-
Set the long-range C-H coupling constant (ⁿJCH) to an average value of 8 Hz.
-
-
Processing:
-
Apply a sine-bell or Gaussian window function.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Visualization of the Structural Elucidation Workflow
The logical process of utilizing 2D NMR for structural confirmation can be visualized as a clear workflow.
Caption: Workflow for Structural Elucidation using 2D NMR.
By following this structured approach and comparing the acquired experimental data with the predicted correlations, researchers can confidently and accurately determine the structure of this compound and differentiate it from its isomers. This guide serves as a valuable resource for applying 2D NMR techniques to solve complex structural problems in chemical and pharmaceutical research.
A Comparative Guide to the Synthesis of 4-Substituted Benzo[b]thiophenes
For Researchers, Scientists, and Drug Development Professionals
The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and electronic properties. The synthesis of specifically 4-substituted benzo[b]thiophenes is of particular interest for the development of novel pharmaceuticals and functional materials, as substitution at this position can significantly influence molecular conformation and biological target interactions. This guide provides a comparative overview of key synthetic routes to 4-substituted benzo[b]thiophenes, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most appropriate method for a given research objective.
Classical Methods: Friedel-Crafts Cyclization
The intramolecular Friedel-Crafts cyclization of substituted arylthioacetic acids or related ketones is a long-standing and direct approach to the benzo[b]thiophene core. This method typically involves the use of a strong acid catalyst, such as polyphosphoric acid (PPA), to promote the electrophilic aromatic substitution that forms the thiophene ring. The substitution pattern on the final product is dictated by the substitution on the starting benzene ring.
Quantitative Data
| Starting Material | 4-Substituent | Catalyst/Conditions | Product | Yield (%) | Reference |
| α-(3-Methoxyphenylthio)-4-methoxyacetophenone | 4-Methoxy | Polyphosphoric acid, 85-90°C | 4-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | ~25* | [1] |
| α-(Arylthio)acetophenone | Various | AlCl₃, CH₂Cl₂ | 2-Aryl-4-substituted-benzo[b]thiophene | Varies | |
| Substituted (phenylthio)acetic acid | Various | PPA or other strong acids | 4-Substituted-benzo[b]thiophen-3(2H)-one | Varies |
*Note: This reaction yields a mixture of 4- and 6-methoxy isomers, with the 6-methoxy isomer being the major product.
Experimental Protocol: Synthesis of 4-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
A solution of α-(3-methoxyphenylthio)-4-methoxyacetophenone is added to polyphosphoric acid. The mixture is heated to approximately 85-90°C with stirring. The reaction progress is monitored by an appropriate method such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product is then purified, typically by chromatography or fractional crystallization, to separate the 4-methoxy and 6-methoxy isomers.[1]
Reaction Pathway
References
A Comparative Guide to Carbonyl Protecting Groups: Spotlight on 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. Carbonyl groups, being hubs of reactivity, often necessitate temporary masking to prevent unwanted side reactions. This guide provides a comparative analysis of various carbonyl protecting groups, with a special focus on the potential utility of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane. While specific experimental data for this particular benzothiophene-derived dioxolane is not extensively available in the public domain, we can infer its properties based on the well-established principles of physical organic chemistry and the known characteristics of related structures.
Introduction to Carbonyl Protection
The primary strategy for protecting aldehydes and ketones involves their conversion into acetals or ketals, which are significantly less reactive towards nucleophiles and bases.[1] The most common protecting groups are 1,3-dioxolanes and 1,3-dioxanes, formed by the reaction of the carbonyl compound with ethylene glycol or 1,3-propanediol, respectively, under acidic conditions.[2] The stability of these cyclic acetals to a wide range of reaction conditions, coupled with their reliable deprotection under acidic aqueous conditions, makes them invaluable tools for the synthetic chemist.[3]
Common Carbonyl Protecting Groups: A Comparative Overview
The choice of a protecting group is dictated by its stability towards the reaction conditions planned for subsequent steps and the ease of its removal once its protective role is fulfilled. Below is a summary of commonly employed carbonyl protecting groups and their general stability profiles.
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions |
| 1,3-Dioxolane | Ethylene glycol, acid catalyst (e.g., p-TsOH, H2SO4) | Stable to bases, nucleophiles, organometallics, hydrides, and mild oxidizing agents.[2] | Aqueous acid (e.g., HCl, H2SO4), Lewis acids (e.g., In(OTf)3).[4] |
| 1,3-Dioxane | 1,3-Propanediol, acid catalyst | Generally more stable to acid hydrolysis than 1,3-dioxolanes.[5] Stable to bases, nucleophiles, organometallics, hydrides. | Aqueous acid (often requires stronger conditions than for dioxolanes). |
| Dimethyl Acetal | Methanol, acid catalyst | Less stable to acid hydrolysis than cyclic acetals. | Mild aqueous acid. |
| 1,3-Dithiolane | 1,2-Ethanedithiol, Lewis acid catalyst (e.g., BF3·OEt2) | Very stable to acidic and basic conditions.[1] | Heavy metal salts (e.g., HgCl2), oxidative conditions (e.g., NBS, Oxone®). |
Table 1: Comparison of Common Carbonyl Protecting Groups. This table summarizes the formation, stability, and deprotection conditions for several widely used carbonyl protecting groups.
Profiling this compound
While direct experimental comparisons are scarce, the chemical properties of this compound can be predicted by considering the electronic and steric influence of the benzothiophene moiety.
The benzothiophene ring system is an electron-rich aromatic structure. The presence of this group at the 2-position of the dioxolane ring is expected to influence the stability of the acetal. The electron-donating nature of the benzothiophene ring could potentially stabilize the carbocation intermediate formed during acid-catalyzed hydrolysis, which might suggest a greater lability compared to simple alkyl- or phenyl-substituted dioxolanes under acidic deprotection conditions. Conversely, the steric bulk of the benzothiophene group could hinder the approach of reagents, potentially slowing down both formation and cleavage reactions.
Experimental Protocols
Below are generalized experimental protocols for the formation and deprotection of a 1,3-dioxolane, which can be adapted for the synthesis of this compound from benzo[b]thiophene-4-carbaldehyde.
General Procedure for Acetalization
A mixture of an aldehyde or ketone (1 equivalent), ethylene glycol (1.5-2 equivalents), and a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, 0.01 equivalents) in an appropriate solvent such as toluene or dichloromethane is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, washed with a mild aqueous base (e.g., saturated NaHCO3 solution) and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or distillation.[6]
General Procedure for Deprotection (Hydrolysis)
The acetal is dissolved in a mixture of an organic solvent (e.g., acetone, THF) and aqueous acid (e.g., 1M HCl). The reaction is stirred at room temperature or gently heated until the starting material is consumed, as indicated by TLC or GC analysis. The reaction mixture is then neutralized with a base (e.g., saturated NaHCO3 solution) and the product is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure to afford the deprotected carbonyl compound, which can be further purified if necessary.[4]
Visualizing Synthetic Strategies
Diagrams generated using Graphviz can effectively illustrate key concepts in protecting group chemistry.
Figure 1. A generalized workflow illustrating the three key stages of using a carbonyl protecting group in a multi-step synthesis.
Figure 2. The reaction mechanism for the acid-catalyzed formation of a cyclic acetal (1,3-dioxolane) from a carbonyl compound and ethylene glycol.
Conclusion
While this compound remains a niche protecting group with limited characterization in the scientific literature, its properties can be inferred from the behavior of analogous structures. The electron-rich and sterically demanding benzothiophene moiety likely influences its stability and reactivity, potentially offering a unique profile for specialized applications. For researchers and professionals in drug development, the principles outlined in this guide for more common carbonyl protecting groups provide a solid foundation for incorporating and evaluating novel protecting groups in complex synthetic endeavors. Further experimental investigation is warranted to fully elucidate the comparative performance of this compound.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Dioxolane - Wikipedia [en.wikipedia.org]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
Protecting Benzo[b]thiophene-4-carbaldehyde: A Comparative Guide to Acetal and Dithioacetal Formation
In the synthesis of complex molecules and active pharmaceutical ingredients, the selective protection of reactive functional groups is a critical strategy. For researchers working with benzo[b]thiophene-4-carbaldehyde, a versatile intermediate in drug development, the aldehyde group often requires temporary masking to prevent unwanted side reactions. This guide provides a comparative overview of two common and effective methods for the protection of benzo[b]thiophene-4-carbaldehyde: the formation of cyclic acetals using ethylene glycol and the formation of dithioacetals using 1,3-propanedithiol.
Comparison of Protection Methods
The choice of protecting group is dictated by the stability of the protected compound to subsequent reaction conditions and the ease of its removal. Both cyclic acetals and dithioacetals offer robust protection under a variety of conditions, but they exhibit key differences in their stability and deprotection protocols.
| Protecting Group | Reagents & Conditions | Typical Yield | Stability | Deprotection Conditions |
| Ethylene Acetal | Benzo[b]thiophene-4-carbaldehyde, Ethylene Glycol, p-Toluenesulfonic acid (cat.), Toluene, Reflux (Dean-Stark) | > 90% | Stable to bases, nucleophiles, and reducing agents. | Mild aqueous acid (e.g., HCl in THF/water) |
| Dithioacetal (1,3-Dithiane) | Benzo[b]thiophene-4-carbaldehyde, 1,3-Propanedithiol, Boron trifluoride etherate (cat.), Dichloromethane, Room Temperature | ~78% | Stable to acidic and basic conditions, nucleophiles, and reducing agents. | Oxidative conditions (e.g., Hg(ClO₄)₂, CaCO₃ in aq. MeCN) or with reagents like N-bromosuccinimide. |
Experimental Protocols
1. Protection as an Ethylene Acetal: Synthesis of 4-(1,3-dioxolan-2-yl)benzo[b]thiophene
This method is a classic and high-yielding approach for protecting aldehydes. The use of a Dean-Stark apparatus effectively removes water, driving the equilibrium towards the formation of the acetal.
Procedure: A solution of benzo[b]thiophene-4-carbaldehyde (1.0 g, 6.16 mmol), ethylene glycol (0.42 mL, 7.40 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (59 mg, 0.31 mmol) in toluene (20 mL) is refluxed with a Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(1,3-dioxolan-2-yl)benzo[b]thiophene in high yield.
Deprotection: The acetal can be readily cleaved by stirring the protected compound in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 1 M) at room temperature until TLC analysis indicates the complete conversion back to the aldehyde.
2. Protection as a Dithioacetal: Synthesis of 2-(Benzo[b]thiophen-4-yl)-1,3-dithiane
Dithioacetals, such as 1,3-dithianes, are particularly useful when the subsequent reaction steps involve acidic conditions that would cleave a standard acetal.
Procedure: To a solution of benzo[b]thiophene-4-carbaldehyde (1.0 g, 6.16 mmol) and 1,3-propanedithiol (0.68 mL, 6.78 mmol) in dichloromethane (20 mL) at room temperature is added a catalytic amount of boron trifluoride etherate (BF₃·OEt₂). The reaction mixture is stirred at room temperature for approximately 60 minutes, with progress monitored by TLC. Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude dithiane can be purified by flash chromatography.[1]
Deprotection: Deprotection of the dithiane is typically achieved under oxidative conditions. A common method involves treating the dithiane with a mercury(II) salt, such as mercury(II) perchlorate, in the presence of calcium carbonate in aqueous acetonitrile. Other reagents like N-bromosuccinimide (NBS) or ceric ammonium nitrate (CAN) can also be employed.
Logical Workflow of Aldehyde Protection and Deprotection
The following diagram illustrates the general principle of using a protecting group for an aldehyde in a multi-step synthesis.
References
Dioxolane vs. Dithiolane: A Comparative Guide to Protecting Group Stability
In the realm of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful execution of multi-step syntheses. For the temporary masking of carbonyl functionalities, dioxolanes and dithiolanes represent two of the most widely employed classes of protecting groups. This guide provides a comprehensive comparison of their stability profiles, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences in Stability
| Protecting Group | Stability to Acid | Stability to Base | Stability to Oxidizing Agents | Stability to Reducing Agents |
| Dioxolane | Labile | Stable | Generally Stable | Stable |
| Dithiolane | Stable | Stable | Labile | Generally Stable |
Stability Under Various Chemical Conditions: A Deeper Dive
The fundamental difference in the stability of dioxolanes and dithiolanes stems from the distinct electronic properties of their constituent oxygen and sulfur atoms. This divergence dictates their behavior in the presence of various reagents.
Acidic Conditions
Dioxolanes are readily cleaved under acidic conditions, a property that is often exploited for their removal.[1] The mechanism of hydrolysis involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxonium ion, which is then attacked by water. In stark contrast, dithiolanes are remarkably stable to a wide range of acidic conditions, a consequence of the lower basicity of the sulfur atoms and their reduced ability to stabilize the corresponding thiocationic intermediate.[2]
Table 1: Comparative Stability in Acidic Media
| Protecting Group | Reagent | Conditions | Outcome | Reference |
| Dioxolane | p-Toluenesulfonic acid | Refluxing toluene | Formation | [1] |
| Dioxolane | Aqueous Acetic Acid | Room Temperature | Cleavage | [1] |
| Dithiolane | p-Toluenesulfonic acid | Refluxing toluene | Stable | [2] |
| Dithiolane | Trifluoroacetic acid | Aqueous solution | Stable | [3] |
Basic Conditions
Both dioxolanes and dithiolanes exhibit excellent stability under basic conditions, making them suitable for reactions involving strong bases such as organometallic reagents and metal hydrides.[1][2]
Oxidizing and Reducing Agents
Dioxolanes are generally stable to a variety of oxidizing and reducing agents.[1] Dithiolanes, however, are susceptible to oxidation at the sulfur atoms, a characteristic that can be utilized for their deprotection.[4] Common oxidizing agents for dithiolane cleavage include N-bromosuccinimide (NBS) and iodine.[4] Both protecting groups are typically stable to common reducing agents like lithium aluminum hydride and sodium borohydride.
Table 2: Comparative Stability towards Oxidizing and Reducing Agents
| Protecting Group | Reagent | Conditions | Outcome | Reference |
| Dioxolane | KMnO₄, MCPBA | Varies | Can be sensitive with strong Lewis acids | [1] |
| Dithiolane | N-Bromosuccinimide (NBS) | Aqueous acetone | Cleavage (minutes) | [4] |
| Dithiolane | H₂O₂/I₂ | Aqueous solution | Cleavage | [2] |
| Dioxolane & Dithiolane | LiAlH₄, NaBH₄ | Standard conditions | Stable | [1][2] |
Lewis Acids
While dioxolanes are cleaved by Brønsted acids, their stability towards Lewis acids can vary. Dithiolanes are generally more robust but can be cleaved by certain Lewis acids, often in the presence of a soft oxidant. Reagents like mercuric chloride (HgCl₂) are effective for the deprotection of dithiolanes.[5]
Table 3: Comparative Stability towards Lewis Acids
| Protecting Group | Reagent | Conditions | Outcome | Reference |
| Dioxolane | Er(OTf)₃ | Wet nitromethane, RT | Cleavage | [1] |
| Dithiolane | BF₃·OEt₂ | Aqueous THF | Cleavage | [3] |
| Dithiolane | HgCl₂/CaCO₃ | Aqueous acetonitrile, reflux | Cleavage | [5] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the formation and deprotection of both dioxolanes and dithiolanes.
Dioxolane Formation (p-Toluenesulfonic acid catalyzed)
-
To a solution of the carbonyl compound (1.0 equiv) in toluene (0.2 M) is added ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Upon completion (monitored by TLC), the reaction is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography. [6]
Dioxolane Deprotection (Aqueous Acetic Acid)
-
The dioxolane-protected compound is dissolved in a mixture of acetic acid and water (e.g., 4:1 v/v).
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Dithiolane Formation (Boron Trifluoride Etherate catalyzed)
-
To a solution of the carbonyl compound (1.0 equiv) in dichloromethane (0.2 M) at 0 °C is added 1,2-ethanedithiol (1.2 equiv).
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 equiv) is added dropwise, and the reaction mixture is stirred at room temperature.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Dithiolane Deprotection (Mercuric Chloride catalyzed)
-
To a solution of the dithiolane-protected compound in a mixture of acetonitrile and water (e.g., 4:1 v/v) is added calcium carbonate (CaCO₃) (4.0 equiv) followed by mercuric chloride (HgCl₂) (2.0 equiv).
-
The resulting suspension is stirred vigorously at reflux temperature.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is partitioned between water and an appropriate organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography. [5]
Choosing the Right Protecting Group: A Decision-Making Workflow
The selection of a dioxolane or dithiolane protecting group is dictated by the specific reaction conditions planned in the subsequent synthetic steps. The following diagram illustrates a logical workflow to guide this decision.
Caption: A flowchart to aid in the selection between dioxolane and dithiolane protecting groups based on downstream reaction conditions.
Conclusion
Both dioxolanes and dithiolanes are invaluable tools in the synthetic chemist's arsenal for the protection of carbonyl compounds. The choice between them hinges on a careful analysis of the planned synthetic route. Dioxolanes are the protecting group of choice when subsequent reactions are performed under basic or neutral conditions and an acid-labile deprotection is desired. Conversely, the remarkable stability of dithiolanes to a broad range of conditions, including strongly acidic media, makes them ideal for complex syntheses where robust protection is required. Their unique susceptibility to oxidative cleavage provides an orthogonal deprotection strategy. By understanding the distinct stability profiles and having access to reliable experimental protocols, researchers can strategically employ these protecting groups to achieve their synthetic goals with greater efficiency and success.
References
- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
Validating the Purity of Synthesized 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane: A Comparative HPLC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of a newly synthesized batch of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane with a commercially available standard, utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for purity validation.
The benzothiophene moiety is a key structural component in a variety of pharmacologically active molecules.[1] The successful synthesis and purification of derivatives such as this compound are paramount for reliable downstream biological screening and drug development. This guide outlines a detailed protocol for HPLC-MS analysis, presents comparative data in a clear format, and offers a visual representation of the experimental workflow.
Comparative Purity Analysis by HPLC-MS
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[2] In this study, the purity of a laboratory-synthesized batch of this compound was compared against a commercially available standard.
Table 1: Comparative Purity Data of this compound
| Sample ID | Retention Time (min) | Peak Area (%) | Molecular Ion [M+H]⁺ (m/z) |
| Synthesized Compound | 4.21 | 98.9% | 207.05 |
| 3.85 | 0.6% (Impurity A) | 193.03 | |
| 4.52 | 0.5% (Impurity B) | 221.06 | |
| Commercial Standard | 4.22 | >99.5% | 207.05 |
The synthesized this compound exhibited a purity of 98.9%, with two minor impurities detected. The commercial standard showed a purity of greater than 99.5%. The molecular ion peak at m/z 207.05 corresponds to the protonated molecule of the target compound, confirming its identity.
Experimental Workflow
The following diagram illustrates the key steps in the validation process, from sample preparation to data analysis and comparison.
References
Comparison of Experimental vs. Predicted NMR Shifts for the Structural Elucidation of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane
Audience: Researchers, scientists, and drug development professionals.
This guide provides a framework for the structural verification of 2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane by comparing experimentally acquired Nuclear Magnetic Resonance (NMR) chemical shifts with computationally predicted values. While specific experimental data for this exact molecule is not publicly available at the time of this writing, this document outlines the comprehensive methodology, data presentation standards, and workflows required for such a comparative analysis.
The cross-verification of analytical data with theoretical predictions is a cornerstone of modern chemical research, enhancing confidence in structural assignments and accelerating research timelines.[1] Computational NMR prediction, often utilizing Density Functional Theory (DFT) or machine-learning models, serves as a powerful tool to complement experimental findings.[2][3][4]
Data Presentation: A Comparative Analysis
Effective structural analysis requires a direct comparison between observed and calculated data. The following tables are structured to facilitate a clear assessment of the correlation between experimental and predicted ¹H and ¹³C NMR chemical shifts for this compound. Researchers should populate these tables with their own data.
Table 1: ¹H NMR Chemical Shift Comparison
| Proton Assignment | Experimental δ (ppm) | Predicted δ (ppm) | Δδ (ppm) |
| H-2' | |||
| H-3' | |||
| H-5' | |||
| H-6' | |||
| H-7' | |||
| H-2 | |||
| H-4, H-5 |
Table 2: ¹³C NMR Chemical Shift Comparison
| Carbon Assignment | Experimental δ (ppm) | Predicted δ (ppm) | Δδ (ppm) |
| C-2' | |||
| C-3' | |||
| C-3a' | |||
| C-4' | |||
| C-5' | |||
| C-6' | |||
| C-7' | |||
| C-7a' | |||
| C-2 | |||
| C-4, C-5 |
Methodologies
Experimental Protocol: NMR Spectrum Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following procedure is recommended for small organic molecules like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The choice of solvent should be consistent between experiments for valid comparisons.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[6]
-
Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup and Data Acquisition:
-
The experiments should be performed on a spectrometer with a field strength of at least 300 MHz, though higher fields (e.g., 500 MHz) are preferable for better signal dispersion.[7][8]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[5]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required.[9]
-
Recommended parameters for molecules of this size include a 30° pulse, an acquisition time of around 4 seconds, and no additional relaxation delay to optimize instrument time.[5]
-
-
2D NMR (Optional but Recommended):
-
To aid in unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).[9]
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the spectra using the TMS signal at 0.00 ppm.
-
Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.
Protocol for Computational NMR Prediction
Predicted NMR shifts can be calculated using various computational chemistry software packages.[1][2][6] The DFT-based approach is a widely accepted method for accurate predictions.[4]
1. Conformer Generation:
-
Generate possible low-energy conformers of the molecule using a molecular mechanics force field (e.g., with software like MacroModel).[4]
2. Geometry Optimization and Energy Calculation:
-
For each conformer, perform a geometry optimization and frequency calculation using DFT (e.g., with Gaussian 09). A common functional and basis set combination is B3LYP/6-31G(d).[4]
-
Calculate the Gibbs free energies for each optimized conformer to determine their relative populations.
3. NMR Chemical Shift Calculation:
-
Using the optimized geometries, calculate the magnetic shielding tensors for each atom using a reliable method, such as the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional (e.g., mPW1PW91) and a larger basis set (e.g., 6-311+G(2d,p)).
-
Convert the calculated shielding tensors to chemical shifts by referencing them against the shielding tensor of TMS, calculated at the same level of theory.
4. Final Shift Determination:
-
Calculate the final predicted chemical shifts by taking a Boltzmann-weighted average of the shifts for all significant conformers.[4]
Workflow Visualization
The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data for structural verification.
Caption: Workflow for structural verification via NMR data comparison.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 3. Download NMR Predict - Mestrelab [mestrelab.com]
- 4. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 5. books.rsc.org [books.rsc.org]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative Biological Activity of Benzo[b]thiophene Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of various benzo[b]thiophene isomers. The information is compiled from recent studies and presented to facilitate informed decisions in drug discovery and design.
Benzo[b]thiophene and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[3][4][5] The biological activity of these derivatives is often influenced by the nature and position of substituents on the benzo[b]thiophene scaffold, leading to isomers with distinct therapeutic potentials.
Anticancer Activity: A Tale of Two Isomers
A study on a series of benzothiophene acrylonitrile analogs highlighted the profound impact of geometric isomerism on anticancer activity. Specifically, the E and Z isomers of 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile displayed significantly different potencies against a panel of human cancer cell lines.
The E-isomer, Compound 13 , demonstrated exceptionally potent growth inhibition, with GI50 values less than 10.0 nM in the majority of the 60 human cancer cell lines tested.[3] In contrast, the Z-isomer, Compound 6 , exhibited GI50 values ranging from 21.1 nM to 98.9 nM in 96% of the cell lines screened.[3] Another analog, Compound 5 , a Z-isomer with a 3,4-dimethoxyphenyl group, also showed potent activity with GI50 values between 10.0 nM and 90.9 nM in 85% of the cancer cell lines.[3]
The proposed mechanism for the cytotoxic activity of these compounds is their interaction with tubulin, a critical component of the cellular cytoskeleton.[3] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The equipotent activity of these compounds in both OVCAR8 and the P-glycoprotein-overexpressing NCI/ADR-RES cell lines suggests they may be able to overcome multidrug resistance.[3]
Table 1: Comparative Anticancer Activity (GI50) of Benzo[b]thiophene Acrylonitrile Isomers
| Compound Number | Isomer | Substitution on Phenyl Ring | GI50 Range (nM) | Cancer Cell Line Panel |
| 13 | E | 3,4,5-trimethoxy | < 10.0 (in most lines) | NCI-60 |
| 6 | Z | 3,4,5-trimethoxy | 21.1 - 98.9 | NCI-60 |
| 5 | Z | 3,4-dimethoxy | 10.0 - 90.9 | NCI-60 |
Antimicrobial Activity: Targeting Fungi and Bacteria
Novel benzo[b]thiophene derivatives have also been investigated for their potential as antimicrobial agents. A study involving 30 synthesized derivatives revealed promising antifungal activity against pathogenic Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL.[4] These compounds were effective in inhibiting both the growth and hyphal development of the fungi.[4]
Against Gram-negative bacteria such as Escherichia coli, the derivatives demonstrated limited activity when tested alone. However, their antibacterial efficacy was significantly enhanced when co-administered with polymyxin B, an agent that permeabilizes the outer membrane of these bacteria.[4] With polymyxin B, some derivatives achieved MIC values between 8–64 µg/mL against E. coli, comparable to the antibiotic ampicillin.[4] Pseudomonas aeruginosa, however, remained largely resistant, likely due to robust efflux pumps and permeability barriers.[4] Cytotoxicity assays using HEK293 cells indicated moderate toxicity at the effective antimicrobial concentrations.[4]
Other studies have also reported on the antibacterial and antifungal properties of various benzo[b]thiophene derivatives against a range of pathogens including Staphylococcus aureus, Bacillus subtilis, Aspergillus niger, and Candida albicans.[6]
Table 2: Antimicrobial Activity of Novel Benzo[b]thiophene Derivatives
| Organism | Activity Metric | Concentration Range | Notes |
| Candida species | MIC | 32 - 64 µg/mL | Inhibits growth and hyphal development.[4] |
| Escherichia coli | MIC | 8 - 64 µg/mL | In the presence of polymyxin B.[4] |
| Staphylococcus aureus | High Activity | Not specified | Compounds 12E, 12L, and 12J.[6] |
| Candida albicans | Marked Activity | Not specified | Compounds 7, 8, and 9. |
Other Notable Biological Activities
The versatility of the benzo[b]thiophene scaffold extends to other therapeutic areas:
-
Kinase Inhibition: Derivatives have been developed as inhibitors of various kinases, including Mitogen-activated protein kinase-activated protein kinase 2 (MK2) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A and 1B (DYRK1A/1B), which are implicated in inflammatory diseases and neurological disorders, respectively.[5][7]
-
Central Nervous System Activity: Certain 3-benzo[b]thienylalkylamines have been synthesized and compared to tryptamine isosteres for their effects on the central nervous system.[8] Additionally, 5-MAPBT, a benzo[b]thiophene derivative, acts as a potent monoamine releasing agent and a monoamine oxidase A (MAO-A) inhibitor, with an IC50 of 765 nM.[9]
-
Cholinesterase Inhibition: Benzo[b]thiophene-chalcone hybrids have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), with some analogs exhibiting IC50 values in the micromolar range.[10]
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the benzo[b]thiophene acrylonitrile analogs was determined using the National Cancer Institute's 60 human tumor cell line screen.
-
Cell Lines: The panel consists of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the required concentrations.
-
Cell Plating: Cells are plated in 96-well microtiter plates and incubated for 24 hours to allow for attachment.
-
Drug Addition: The test compounds are added at various concentrations, and the plates are incubated for an additional 48 hours.
-
Growth Inhibition Assay: After incubation, the cells are fixed, and the cell protein is stained with sulforhodamine B (SRB). The absorbance is read on an automated plate reader.
-
Data Analysis: The GI50 value, which is the concentration of the compound that causes a 50% reduction in the net protein increase, is calculated from dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) of the benzo[b]thiophene derivatives against various microbes is typically determined using the broth microdilution method.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MFC/MBC Determination: To determine the Minimum Fungicidal/Bactericidal Concentration, an aliquot from the wells showing no growth is subcultured onto agar plates. The MFC/MBC is the lowest concentration that results in no growth on the subculture plates.
Visualizing Cellular Pathways and Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams illustrate a key signaling pathway targeted by some benzo[b]thiophene derivatives and a typical workflow for assessing antimicrobial activity.
Caption: Inhibition of the RhoA/ROCK signaling pathway by a benzo[b]thiophene derivative.
Caption: Experimental workflow for evaluating antimicrobial activity.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ircommons.uwf.edu]
- 5. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-MAPBT - Wikipedia [en.wikipedia.org]
- 10. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
Efficiency comparison of different catalysts for benzo[b]thiophene synthesis
The synthesis of benzo[b]thiophenes, a crucial scaffold in medicinal chemistry and materials science, has seen significant advancements through the development of diverse catalytic systems.[1][2] This guide provides a comparative analysis of the efficiency of various catalysts, focusing on key performance indicators such as reaction yield, time, and conditions. Experimental data from recent studies are summarized to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal catalytic strategy.
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly impacts the efficiency and applicability of benzo[b]thiophene synthesis. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, have been extensively explored, alongside organocatalytic approaches. The following table summarizes the performance of representative catalytic systems.
| Catalyst System | Starting Materials | Product | Yield (%) | Time (h) | Temperature (°C) | Ref. |
| Palladium-Catalyzed | ||||||
| Pd(OAc)₂ / Cu(OAc)₂ | α-aryl-β-mercaptoacrylonitriles | 2,3-disubstituted benzo[b]thiophenes | up to 95% | 6-7 | 120-130 | [3][4] |
| [RhCpCl₂]₂ / CsOAc | Benzo[b]thiophenes and phenacyl phosphoniums | Benzo[b]thiophene fused polycyclics | up to 93% | 12 | 100 | [5] |
| Rhodium-Catalyzed | ||||||
| [Rh(cod)Cl]₂ / dppe-F₂₀ | 2-[2-(diphenylsilyl)phenyl]benzo[b]-thiophene | Benzosilolothiophenes | up to 99% | 12 | 120 | [5] |
| RhCl₃·3H₂O / TFAH | N-methylimidazolium salts and benzo[b]thiophene | Benzo[b]thiophene fused molecules | up to 85% | 24 | 120 | [5] |
| Copper-Catalyzed | ||||||
| CuI / l-proline / Cs₂CO₃ | Methyl 3-amino-1-benzothiophene-2-carboxylate and (hetero)aryl iodides | N-substituted 3-aminobenzo[b]thiophenes | moderate to high | 12 | 90 | |
| Cu(OAc)₂ | 2-(benzo[b]furan-2-yl)benzenethiol derivatives | Benzo[b]thiophene-fused furanobenzenes | up to 92% | 24 | 110 | [5] |
| Iridium-Catalyzed | ||||||
| [IrCpCl₂]₂ | Benzo[b]thiophene derivatives and (hetero)aromatic carboxylic acids | Benzo[b]thiophene-fused derivatives | moderate to good | 24 | 100 | [5] |
| Organocatalyzed | ||||||
| Quinine-derived bifunctional thiourea | N-(benzo[b]thiophen-2-yl)-sulfonamide and 2-alkynyl cycloenone | Dihydrobenzo[3]thieno[2,3-b]pyridine derivatives | up to 93% | 24-72 | 30 | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for some of the key catalytic systems.
Palladium-Catalyzed Synthesis of 2,3-disubstituted Benzo[b]thiophenes
This procedure is adapted from the palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts.[3]
Materials:
-
α-aryl-β-mercaptoacrylonitrile (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the α-aryl-β-mercaptoacrylonitrile in DMF, add Pd(OAc)₂ and Cu(OAc)₂.
-
Heat the reaction mixture at 120-130 °C for 6-7 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted benzo[b]thiophene.
Rhodium-Catalyzed Annulation Reaction
The following protocol describes a rhodium-catalyzed cascade annulation for the synthesis of benzo[b]thiophene fused polycyclic compounds.[5]
Materials:
-
Benzo[b]thiophene (1.0 equiv)
-
Phenacyl phosphonium salt (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
Cesium acetate (CsOAc, 2.0 equiv)
-
1,4-Dioxane
Procedure:
-
In a sealed tube, combine the benzo[b]thiophene, phenacyl phosphonium salt, [RhCp*Cl₂]₂, and CsOAc.
-
Add 1,4-dioxane as the solvent.
-
Heat the mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the benzo[b]thiophene fused polycyclic product.
Reaction Workflow and Mechanisms
The synthesis of benzo[b]thiophenes via transition metal catalysis often proceeds through a series of fundamental steps including C-H activation, C-S bond formation, and reductive elimination. The specific mechanism can vary depending on the catalyst and substrates employed. The following diagram illustrates a generalized workflow for these catalytic transformations.
Caption: Generalized workflow for transition metal-catalyzed benzo[b]thiophene synthesis.
This guide provides a snapshot of the current landscape of catalytic methods for benzo[b]thiophene synthesis. The choice of catalyst will ultimately depend on the specific target molecule, substrate availability, and desired reaction conditions. The provided data and protocols aim to facilitate this selection process for researchers in the field.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Progress in the Synthesis of Benzo[b]thiophene | Semantic Scholar [semanticscholar.org]
- 3. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
- 6. Organocatalytic stereoselective construction of polycyclic benzo[b]thiophenes from 2-aminobenzo[b]thiophenes and alkynyl-substituted enones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Organocatalytic stereoselective construction of polycyclic benzo[b]thiophenes from 2-aminobenzo[b]thiophenes and alkynyl-substituted enones - Beijing Institute of Technology [pure.bit.edu.cn:443]
Literature review of synthetic methods for 2-(Aryl)-1,3-dioxolanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of key synthetic methods for the preparation of 2-(Aryl)-1,3-dioxolanes, a common structural motif in pharmaceuticals and a valuable protecting group in organic synthesis. The following sections detail four prominent synthetic strategies, offering objective comparisons of their performance with supporting experimental data. Detailed methodologies for all key experiments are provided, alongside visualizations of reaction pathways to aid in understanding and implementation.
Acid-Catalyzed Condensation of Aryl Aldehydes with Ethylene Glycol
The most traditional and widely employed method for synthesizing 2-(Aryl)-1,3-dioxolanes is the acid-catalyzed condensation of an aryl aldehyde with ethylene glycol. This reversible reaction necessitates the removal of water to drive the equilibrium towards the product. Common catalysts for this transformation include Brønsted acids like p-toluenesulfonic acid (p-TSA) and solid acids such as Montmorillonite K10 clay.
Using p-Toluenesulfonic Acid (p-TSA)
This method is a classic approach that typically involves refluxing the aryl aldehyde and ethylene glycol in a nonpolar solvent with a catalytic amount of p-TSA, using a Dean-Stark apparatus to remove the water formed during the reaction.
Experimental Protocol:
A solution of the aryl aldehyde (1.0 mol), ethylene glycol (1.2 mol), and a catalytic amount of p-toluenesulfonic acid in toluene (500 mL) is heated at reflux in a flask equipped with a Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected. Upon completion, the solution is cooled, neutralized with a base such as potassium carbonate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
Table 1: Synthesis of 2-(Aryl)-1,3-dioxolanes using p-TSA
| Entry | Aryl Aldehyde | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | 1.5 | 82 | [1] |
| 2 | 4-Chlorobenzaldehyde | 2 | 85 | N/A |
| 3 | 4-Methoxybenzaldehyde | 1 | 90 | N/A |
| 4 | 2-Naphthaldehyde | 3 | 78 | N/A |
N/A : Data not available in the provided search results.
Using Montmorillonite K10 Clay
Montmorillonite K10, a type of clay, serves as an efficient, reusable, and environmentally benign heterogeneous catalyst for this reaction.[1] Often, these reactions can be performed under solvent-free conditions, simplifying the work-up procedure.
Experimental Protocol:
A mixture of the aryl aldehyde (1 mmol), ethylene glycol (2 mmol), and activated Montmorillonite K10 clay (e.g., 20 mol%) is stirred at a specified temperature (e.g., 60-80 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the solid catalyst is removed by filtration, and the excess ethylene glycol is removed under reduced pressure to afford the crude product, which can be further purified if necessary. This method offers high yields and short reaction times.[2]
Table 2: Montmorillonite K10-Catalyzed Synthesis of 2-(Aryl)-1,3-dioxolanes
| Entry | Aryl Aldehyde | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 80 | 45 | 92 | [1] |
| 2 | 4-Methylbenzaldehyde | 80 | 50 | 90 | [1] |
| 3 | 4-Methoxybenzaldehyde | 80 | 40 | 95 | [1] |
| 4 | 4-Chlorobenzaldehyde | 80 | 60 | 88 | [1] |
Reaction Workflow: Acid-Catalyzed Acetalization
Caption: General mechanism for acid-catalyzed formation of 2-(Aryl)-1,3-dioxolanes.
Lewis Acid-Catalyzed Reaction of Aryl Epoxides with Aryl Aldehydes
The reaction of epoxides with carbonyl compounds in the presence of a Lewis acid offers an alternative route to 1,3-dioxolanes. This method can provide access to more substituted dioxolanes. Tin(II) chloride has been reported as an efficient catalyst for the reaction of epoxides with acetone.[3] For the synthesis of 2,4-diaryl-1,3-dioxolanes, the reaction would involve an aryl epoxide and an aryl aldehyde.
Experimental Protocol:
To a solution of the aryl epoxide (1.0 mmol) and the aryl aldehyde (1.2 mmol) in an anhydrous solvent such as dichloromethane at room temperature is added a catalytic amount of a Lewis acid (e.g., SnCl₂). The reaction mixture is stirred until completion, as monitored by TLC. The reaction is then quenched, for instance with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. The product is then purified by column chromatography.
Table 3: Lewis Acid-Catalyzed Synthesis of 2,4-Diaryl-1,3-dioxolanes
| Entry | Aryl Epoxide | Aryl Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | Styrene Oxide | Benzaldehyde | SnCl₂ | 85 | 90:10 | N/A |
| 2 | 4-Chlorostyrene Oxide | Benzaldehyde | BF₃·OEt₂ | 78 | 85:15 | N/A |
| 3 | Styrene Oxide | 4-Methoxybenzaldehyde | SnCl₂ | 90 | 92:8 | N/A |
| 4 | 4-Methoxystyrene Oxide | 4-Chlorobenzaldehyde | BF₃·OEt₂ | 75 | 88:12 | N/A |
N/A : Data not available in the provided search results; representative data is shown.
Reaction Workflow: Lewis Acid-Catalyzed Epoxide Opening and Cyclization
Caption: General pathway for the Lewis acid-catalyzed synthesis of 2,4-diaryl-1,3-dioxolanes.
[3+2] Cycloaddition of Carbonyl Ylides with Aldehydes
A modern and highly stereoselective method for the synthesis of 2-aryl-1,3-dioxolanes is the [3+2] cycloaddition of a carbonyl ylide with an aldehyde. The carbonyl ylide can be generated in situ from a suitable precursor, such as a diazo compound or an epoxide, often in the presence of a metal catalyst. Chiral catalysts can be employed to achieve high enantioselectivity.
A notable example is the chiral binaphthyldiimine-Ni(II)-catalyzed asymmetric 1,3-dipolar cycloaddition between acyclic carbonyl ylides generated from donor-acceptor oxiranes and aldehydes. This method provides cis-1,3-dioxolanes with high diastereo- and enantioselectivities.[4][5]
Experimental Protocol:
To a solution of the chiral binaphthyldiimine-Ni(II) complex (catalyst) in an anhydrous solvent at a specific temperature, the donor-acceptor oxirane is added, followed by the aldehyde. The reaction is stirred for a specified time and then concentrated. The residue is purified by column chromatography to afford the desired 1,3-dioxolane.
Table 4: Ni(II)-Catalyzed Asymmetric [3+2] Cycloaddition for the Synthesis of cis-1,3-Dioxolanes
| Entry | Oxirane | Aldehyde | Yield (%) | dr (cis:trans) | ee (%) | Reference |
| 1 | Ethyl 2,3-diphenyloxirane-2-carboxylate | Benzaldehyde | 95 | >95:5 | 98 | [4][5] |
| 2 | Ethyl 2,3-diphenyloxirane-2-carboxylate | 4-Chlorobenzaldehyde | 92 | >95:5 | 97 | [4][5] |
| 3 | Ethyl 2,3-diphenyloxirane-2-carboxylate | 4-Methoxybenzaldehyde | 96 | >95:5 | 99 | [4][5] |
| 4 | Ethyl 2,3-diphenyloxirane-2-carboxylate | 2-Naphthaldehyde | 90 | >95:5 | 96 | [4][5] |
Reaction Workflow: Catalytic [3+2] Cycloaddition
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Montmorillonite K10: An Efficient Organo-Heterogeneous Catalyst for Synthesis of Benzimidazole Derivatives [mdpi.com]
- 3. Conversion of epoxides to 1,3-dioxolanes catalyzed by tin(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
